4-Chloro-5-methyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGJSHNFXKDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235695 | |
| Record name | 4-Chloro-5-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-94-6 | |
| Record name | 5-Chloro-4-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-methyl-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of viable synthesis routes for 4-Chloro-5-methyl-1H-imidazole, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document details the synthesis of the precursor, 4-methyl-1H-imidazole, and its subsequent chlorination to the target molecule. The information presented is curated from patent literature and established chemical synthesis methodologies to assist researchers in the efficient preparation of this compound.
Overview of Synthetic Strategy
The synthesis of this compound is most effectively approached in a two-stage process:
-
Synthesis of the Precursor: Preparation of 4-methyl-1H-imidazole.
-
Chlorination: Introduction of a chlorine atom onto the imidazole ring.
This guide will detail a robust method for each stage, providing experimental protocols and relevant data.
Synthesis of 4-methyl-1H-imidazole (Precursor)
A well-documented method for the industrial-scale synthesis of 4-methyl-1H-imidazole involves the reaction of hydroxypropanone with formamide in the presence of ammonia. This approach is based on the principles of the Debus-Radziszewski imidazole synthesis.[1]
Reaction Scheme
Caption: Synthesis of 4-methyl-1H-imidazole.
Experimental Protocol
The following protocol is adapted from patent literature, which describes the reaction of hydroxypropanone and formamide under high temperature and pressure.[2]
Materials:
-
Hydroxypropanone
-
Formamide
-
Liquid Ammonia
-
Stirred Autoclave
-
Distillation Apparatus
Procedure:
-
Charge a 2-liter stirred autoclave with 270 g (6 moles) of formamide and 148 g (2 moles) of hydroxypropanone.[2]
-
Introduce 340 g (20 moles) of liquid ammonia into the autoclave.[2]
-
Heat the mixture to 140°C. The pressure will rise to approximately 50 bar.[2]
-
Maintain the reaction at this temperature and pressure for 3 hours.[2]
-
After the reaction is complete, release the pressure from the autoclave.
-
Distill the resulting reaction mixture under reduced pressure (10 mbar). A pale-yellow fraction is collected between 130°C and 200°C, which contains the 4-methylimidazole.[2]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 37% | [2] |
| Reaction Temperature | 140°C | [2] |
| Reaction Pressure | 50 bar | [2] |
| Reaction Time | 3 hours | [2] |
Note: A continuous process described in the same patent reported a significantly higher yield of 81%.[2]
Chlorination of 4-methyl-1H-imidazole
The direct chlorination of the imidazole ring can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of electron-rich heterocyclic compounds. The following proposed method is based on analogous chlorinations of imidazole derivatives.
Reaction Scheme
Caption: Chlorination of 4-methyl-1H-imidazole.
Proposed Experimental Protocol
This protocol is a general procedure based on the known reactivity of sulfuryl chloride with imidazole systems. Optimization may be required.
Materials:
-
4-methyl-1H-imidazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-methyl-1H-imidazole (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sulfuryl chloride (1 to 1.2 equivalents) dropwise to the stirred solution. Monitor the reaction for any exotherm.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Expected Quantitative Data and Considerations
| Parameter | Expected Range/Value |
| Yield | 40-70% (requires optimization) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 3-6 hours |
| Key Considerations | - The reaction is sensitive to moisture; anhydrous conditions are crucial. - Stoichiometry of sulfuryl chloride may need to be optimized to avoid over-chlorination. - The workup with sodium bicarbonate is necessary to neutralize acidic byproducts. |
Alternative Chlorinating Agents
While sulfuryl chloride is a potent chlorinating agent, other reagents can also be considered for the chlorination of 4-methyl-1H-imidazole.
-
N-Chlorosuccinimide (NCS): NCS is a milder and safer alternative to sulfuryl chloride. The reaction is typically carried out in an inert solvent, and may require a catalyst or longer reaction times.
Logical Workflow for Synthesis
References
Physicochemical Properties of Substituted Imidazoles: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] Understanding the physicochemical properties of substituted imidazoles is paramount for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of substituted imidazoles, detailed experimental protocols for their determination, and a visual representation of their role in key signaling pathways.
Core Physicochemical Properties
The properties of pKa, lipophilicity (logP/logD), and aqueous solubility are critical determinants of a drug's pharmacokinetic behavior. Substituents on the imidazole ring can profoundly influence these parameters, offering a versatile platform for molecular design and optimization.
Acidity and Basicity (pKa)
Imidazole is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[2] The pKa of the conjugate acid is approximately 7, making it significantly more basic than pyridine.[2] The acidic proton is on one of the nitrogen atoms, and its pKa is around 14.5.[3] The basicity of the imidazole ring is crucial for its interaction with biological targets, often involving protonation at physiological pH. Substituents on the imidazole ring can significantly alter its pKa. Electron-donating groups generally increase the pKa (increase basicity), while electron-withdrawing groups decrease it (decrease basicity).[3]
Lipophilicity (logP and logD)
Lipophilicity, the measure of a compound's partitioning between an organic and an aqueous phase, is a key factor in membrane permeability and plasma protein binding. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule. For ionizable compounds like imidazoles, the distribution coefficient (logD) at a specific pH (typically 7.4) is a more physiologically relevant parameter. The lipophilicity of substituted imidazoles can be tailored by the introduction of various functional groups.
Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's dissolution rate and subsequent absorption. Imidazole itself is very soluble in water.[4][5][6] However, the introduction of lipophilic substituents, a common strategy to enhance target affinity, can drastically reduce aqueous solubility. Therefore, a delicate balance between lipophilicity and solubility must be achieved during drug design.
Data Presentation: Physicochemical Properties of Selected Substituted Imidazoles
The following table summarizes the reported pKa, logP, and aqueous solubility values for a selection of substituted imidazole-containing drugs. These values provide a comparative reference for researchers in the field.
| Compound | Structure | Use | pKa | logP | Aqueous Solubility (mg/mL) |
| Imidazole | Basic scaffold | 7.1 (pKaH), 14.5 (pKa)[2][3] | -0.08[6] | 633[5] | |
| 4(5)-Nitroimidazole | Intermediate | 9.3[2][3] | - | - | |
| Ketoconazole | Antifungal | 2.9, 6.5[7] | 4.2 | <0.1 | |
| Miconazole | Antifungal | 6.7[7] | 5.8 | <0.1 | |
| Clotrimazole | Antifungal | 5.0[7] | 5.4 | <0.1 | |
| Nilotinib | Anticancer (Kinase Inhibitor) | 5.5 | 4.7 | <0.1 | |
| Dacarbazine | Anticancer (Alkylating Agent) | 4.5 | -0.4 | 5 |
Note: The reported values can vary depending on the experimental conditions and measurement techniques.
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential for drug development. The following sections detail standard experimental protocols for measuring pKa, logP/logD, and aqueous solubility.
Determination of pKa
Potentiometric titration is a classic and reliable method for pKa determination.
Methodology:
-
Solution Preparation: Prepare a stock solution of the imidazole derivative of known concentration in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration Setup: Use a calibrated pH meter with a glass electrode. Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.
-
Data Acquisition: Record the pH value after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
Determination of logP/logD
The shake-flask method is the traditional and most widely accepted method for determining logP and logD.
Methodology:
-
Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD). The two phases should be pre-saturated with each other.
-
Compound Addition: Add a known amount of the substituted imidazole to the biphasic system in a flask.
-
Equilibration: Shake the flask for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium (typically several hours).
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be required.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
logP: For the neutral species, logP = log ([Concentration in octanol] / [Concentration in aqueous phase]).
-
logD: At a specific pH, logD = log ([Total concentration in octanol] / [Total concentration in aqueous phase]).
-
Determination of Aqueous Solubility
Both kinetic and thermodynamic solubility assays are commonly used in drug discovery.
Kinetic Solubility:
This high-throughput method is often used in early discovery to rank compounds.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).
-
Precipitation Detection: Monitor for the formation of a precipitate as the compound's concentration in the aqueous buffer increases. This can be done visually or, more commonly, by measuring the turbidity of the solution using nephelometry or light scattering.
-
Solubility Value: The kinetic solubility is the concentration at which precipitation is first observed.
Thermodynamic Solubility (Shake-Flask Method):
This method provides the equilibrium solubility and is considered the "gold standard".
-
Equilibration: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest.
-
Shaking: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using an appropriate analytical method (e.g., HPLC-UV).
-
Solubility Value: The measured concentration represents the thermodynamic solubility.
In Vitro Metabolic Stability
Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life and clearance. In vitro assays using liver microsomes or hepatocytes are standard practice.
Methodology (using Liver Microsomes):
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, mouse), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Signaling Pathways and Experimental Workflows
Substituted imidazoles exert their therapeutic effects by modulating specific biological pathways. The following diagrams, generated using the DOT language, illustrate two key examples: the antifungal mechanism of action targeting ergosterol biosynthesis and the inhibition of kinase signaling pathways in cancer.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
Imidazole-based antifungal agents, such as ketoconazole and miconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[8][9][10] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[11]
Anticancer Activity: Kinase Signaling Pathway Inhibition
Many substituted imidazoles have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[12][13] These inhibitors can block critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[14][15] For example, nilotinib is an imidazole-containing drug that targets the Bcr-Abl kinase in chronic myeloid leukemia.[13]
Experimental Workflow: In Vitro Metabolic Stability Assay
The following diagram outlines the typical workflow for an in vitro metabolic stability assay using liver microsomes.
Conclusion
The physicochemical properties of substituted imidazoles are fundamental to their success as therapeutic agents. A thorough understanding and precise measurement of pKa, logP/logD, and solubility are critical for the rational design of imidazole-based drugs with optimal ADME profiles. Furthermore, elucidating their mechanism of action within key signaling pathways provides the biological context for their therapeutic effects. This guide serves as a valuable resource for researchers and drug development professionals, providing essential data, methodologies, and visual aids to facilitate the advancement of novel imidazole-based therapies.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
Crystal Structure of 4-Chloro-5-methyl-1H-imidazole: Data Unavailability
A comprehensive search of scientific databases and literature has revealed that the experimental crystal structure of 4-Chloro-5-methyl-1H-imidazole has not been determined or is not publicly available.
Despite extensive searches for crystallographic data from sources such as the Cambridge Structural Database (CSD) and other chemical information repositories, no specific diffraction data, unit cell parameters, or atomic coordinates for this compound could be located. Consequently, the core requirements of this technical guide, including the presentation of quantitative crystallographic data in tables and a detailed description of the experimental protocol for its structure determination, cannot be fulfilled at this time.
The search did yield information on the crystal structures of several more complex imidazole derivatives containing chloro and methyl substitutions. These include compounds such as 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl) and 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. While these structures provide some insights into the solid-state conformations and intermolecular interactions of related molecules, they do not represent the specific crystal structure of this compound.
Furthermore, a detailed, reproducible experimental protocol for the synthesis and subsequent single-crystal growth of this compound was not found in the reviewed literature. General methods for imidazole synthesis exist, but a specific procedure tailored to obtaining high-quality crystals of this particular compound is not documented.
No information regarding the biological activity or any associated signaling pathways for this compound was discovered during the search.
Due to the absence of publicly available experimental data on the crystal structure of this compound, it is not possible to provide the in-depth technical guide as requested. The generation of accurate data tables and detailed experimental protocols is contingent on the existence of a solved crystal structure in the scientific domain.
For researchers, scientists, and drug development professionals interested in the structural aspects of substituted imidazoles, it is recommended to consult the available literature on the aforementioned related compounds or to undertake an experimental study to determine the crystal structure of this compound.
Spectroscopic Analysis of Imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, serves as a fundamental scaffold in a vast array of biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[1] Its derivatives are the subject of intense research in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The structural characterization of these derivatives is paramount for understanding their structure-activity relationships, ensuring quality control, and supporting drug development pipelines.
Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the electronic, vibrational, and structural properties of these molecules. This guide offers an in-depth overview of the core spectroscopic methods used for the analysis of imidazole derivatives—UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry—complete with quantitative data, detailed experimental protocols, and workflow visualizations.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For imidazole derivatives, the analysis typically reveals π → π* and n → π* transitions associated with the aromatic ring and its substituents. The position and intensity of absorption bands are sensitive to the molecular structure and the solvent environment.[4] Imidazole itself typically displays a strong π → π* transition from the C=N bond around 217 nm and a weaker n → π* transition near 275 nm.[5] Substituents on the ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima.[4]
Table 1: UV-Vis Absorption Data for Selected Imidazole Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, dm³ mol⁻¹ cm⁻¹) | Reference |
| Imidazole | Ethanol | 217 | - | [5] |
| Imidazole-2-carboxaldehyde | Various | ~280 | > 10⁴ | [5][6] |
| 4-Methyl-imidazole | Water | - | - | [6] |
| 4-Methyl-imidazole-2-carbaldehyde | Water | 217, 282 | - | [6] |
| D-π-A Type Imidazole Derivative (T-1) | DMF | ~290, ~380 | > 10⁴ | [4] |
| D-π-A Type Imidazolium Salt (T-2) | DMF | ~290, ~390 | > 10⁴ | [4] |
Experimental Protocol: UV-Visible Spectroscopy
This protocol outlines a generalized procedure for determining the electronic absorption properties of an imidazole derivative.[7]
-
Objective: To determine the wavelength(s) of maximum absorbance (λmax) for an imidazole derivative.
-
Apparatus:
-
UV-Vis Spectrophotometer (dual beam)
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
-
-
Reagents:
-
Imidazole derivative sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, water)
-
-
Procedure:
-
Prepare a stock solution of the imidazole derivative of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a dilute solution (e.g., 0.1 mmol/L) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[6]
-
Fill one cuvette with the pure solvent to serve as the reference (blank).
-
Fill a second cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer's sample holder.
-
Acquire a baseline spectrum with the solvent-filled cuvette.
-
Acquire the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the λmax values from the resulting spectrum.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of an imidazole derivative provides a unique fingerprint, with characteristic bands for N-H, aromatic C-H, C=N, and C=C bonds, as well as vibrations of the imidazole ring itself.[7][8]
Table 2: Characteristic IR Absorption Bands for Imidazole Derivatives
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Reference |
| N-H Stretch (imidazole ring) | 3100 - 3400 | Medium, Broad | [7][9] |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | [7][8] |
| C=N Stretch (imidazole ring) | 1580 - 1681 | Medium to Strong | [7][8] |
| C=C Stretch (aromatic/imidazole ring) | 1489 - 1599 | Medium | [8] |
| Imidazole Ring Vibrations | 1400 - 1500 | Medium to Strong | [7][10] |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a solid sample for IR analysis using the potassium bromide (KBr) pellet method.[7]
-
Objective: To identify the functional groups of a solid imidazole derivative via their characteristic vibrational frequencies.
-
Apparatus:
-
FTIR Spectrometer with a detector for the mid-IR range (4000-400 cm⁻¹)
-
Agate mortar and pestle
-
Pellet press and die
-
-
Reagents:
-
Imidazole derivative sample (solid, 1-2 mg)
-
Potassium bromide (KBr), IR grade, thoroughly dried (100-200 mg)
-
-
Procedure:
-
Gently grind the dry KBr powder in the agate mortar to a fine consistency.
-
Add 1-2 mg of the solid imidazole sample to the KBr and continue grinding until the mixture is fine and homogeneous.
-
Transfer the powder mixture to the pellet press die.
-
Apply pressure (typically several tons) to the die to form a thin, transparent, or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.
-
Acquire the IR spectrum of the sample.
-
Process the spectrum and identify the characteristic absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the complete molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in a molecule. Protons on the imidazole ring typically resonate in the aromatic region (δ 6.8-8.1 ppm), while the N-H proton is often a broad singlet at a higher chemical shift (δ 11-13 ppm).[7][11][12]
-
¹³C NMR: Determines the chemical environment of each carbon atom. Imidazole ring carbons are typically found in the δ 115-145 ppm range.[7][11] It is important to note that fast tautomerization in solution can sometimes lead to broad or undetectable signals for the imidazole ring carbons; solid-state (CP-MAS) NMR can be used to overcome this issue.[13]
Table 3: Representative ¹H NMR Spectroscopic Data (in DMSO-d₆ or CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Imidazole C-H | 6.77 - 8.09 | Singlet / Multiplet | [8][11][12] |
| Imidazole N-H | 11.0 - 13.0 | Broad Singlet | [7][8] |
| Substituent Protons | Variable (depends on structure) | - | - |
Table 4: Representative ¹³C NMR Spectroscopic Data (in DMSO-d₆ or CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Reference |
| Imidazole C-2 | 135 - 145 | [7] |
| Imidazole C-4/C-5 | 115 - 138 | [7][11] |
| Substituent Carbons | Variable (depends on structure) | - |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol provides a general method for preparing a sample for NMR analysis.[7]
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of its protons and carbon atoms.
-
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
-
Reagents:
-
Imidazole derivative sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)
-
-
Procedure:
-
Dissolve the required amount of the imidazole derivative in approximately 0.5-0.7 mL of the chosen deuterated solvent inside a clean, dry NMR tube.
-
Add a small amount of TMS to serve as the internal reference.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Place the NMR tube into the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, setting appropriate parameters (spectral width, number of scans, relaxation delay).
-
Acquire the ¹³C NMR spectrum. This typically requires a significantly larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, integrations (for ¹H), and multiplicities.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For quantitative analysis in complex matrices, it is often coupled with a separation technique like liquid chromatography (LC-MS).
-
LC-MS/MS: This has become the gold standard for the sensitive and selective quantification of imidazole derivatives in various fields, including pharmaceutical development and environmental monitoring.[14]
-
Native MS: This specialized technique preserves noncovalent interactions, enabling the study of imidazole derivatives in biomolecular complexes.[15][16] Certain imidazole derivatives themselves can be used as additives to reduce charge and stabilize labile interactions during analysis.[17]
-
Fragmentation: Under electron ionization (EI), imidazole derivatives often fragment through characteristic pathways, such as the loss of hydrogen cyanide (HCN).[7][18]
Table 5: Performance of LC-MS/MS Methods for Imidazole Derivative Analysis[14]
| Matrix | Analytes | Sample Preparation | Key Performance Parameters |
| Atmospheric Particles | 10 Imidazoles | Aqueous extraction, direct injection | LOD: 1-25 nM; R² > 0.99 |
| Water, Sediment, Soil | 21 Benzimidazoles | Solid-Phase Extraction (SPE) | MQLs < 1.0 ng·L⁻¹ (water); Recovery: 60–120% |
| Rat Plasma | Imidazole H3 antagonist | Protein precipitation | LLOQ: 2.61 ng/mL; R² > 0.99 |
Table 6: Common Mass Fragments in Electron Ionization MS
| Precursor Ion | Fragment Description | Resulting Ion | Reference |
| [M]⁺ | Loss of Nitroso Group (for nitroso-imidazoles) | [M-NO]⁺ | [7] |
| [M]⁺ | Loss of Hydrogen Cyanide | [M-HCN]⁺ | [7][18] |
| C₃H₃N₂⁺ (m/z 67) | Imidazole ring fragment | - | [6] |
Experimental Protocol: LC-MS/MS for Quantification in Plasma
This protocol is a generalized example for pharmacokinetic studies, adapted from established methods.[14]
-
Objective: To quantify an imidazole derivative in a biological matrix (e.g., rat plasma).
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
Centrifuge, Nitrogen evaporator
-
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample (e.g., 100 µL), add a protein precipitating agent like acetonitrile (e.g., 200 µL), often containing an internal standard.
-
Vortex the mixture thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 min) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
Liquid Chromatography:
-
Inject a small aliquot (e.g., 5 µL) of the reconstituted sample into the HPLC system.
-
Separate the analyte from matrix components on an appropriate column (e.g., C18) using a suitable mobile phase gradient.
-
-
Mass Spectrometry:
-
The analyte eluting from the column is ionized (e.g., using Electrospray Ionization - ESI).
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for the analyte and the internal standard (Multiple Reaction Monitoring - MRM mode) for high selectivity and sensitivity.
-
-
Data Analysis:
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.
-
-
Visualized Workflows and Pathways
Diagrams are essential for visualizing complex relationships and experimental processes. The following are generated using the DOT language to illustrate key concepts in the study of imidazole derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel imidazole derivative.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Reactivity and Stability of 4-Chloro-5-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-methyl-1H-imidazole is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development due to its versatile chemical scaffold. This technical guide provides a comprehensive overview of its chemical reactivity, stability, and key physicochemical properties. The document details synthetic considerations, explores its reactivity towards nucleophilic and electrophilic reagents, and discusses its stability under various conditions. Experimental protocols, derived from related compounds, are provided to guide laboratory work. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in the design and synthesis of novel therapeutic agents.
Introduction
Imidazole and its derivatives are fundamental heterocyclic structures present in a wide array of biologically active molecules, including the amino acid histidine and numerous pharmaceuticals. The imidazole ring's unique electronic properties, including its aromaticity and amphoteric nature, make it a privileged scaffold in medicinal chemistry. The introduction of substituents, such as a chloro group and a methyl group, as in this compound, significantly modulates its reactivity and metabolic stability, offering a valuable building block for drug discovery programs. Understanding the chemical behavior of this molecule is crucial for its effective application in the synthesis of complex molecular architectures with desired pharmacological profiles.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂ | PubChem[1] |
| Molecular Weight | 116.55 g/mol | PubChem[1] |
| CAS Number | 86604-94-6 | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa (of conjugate acid) | ~7 | Inferred from imidazole[2] |
| LogP (predicted) | 1.4 | PubChemLite[3] |
| SMILES | CC1=C(N=CN1)Cl | PubChemLite[3] |
| InChI | InChI=1S/C4H5ClN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) | PubChemLite[3] |
Synthesis of this compound
Synthesis of the Imidazole Ring
The 4-methyl-1H-imidazole precursor can be synthesized via several established methods, such as the Debus synthesis, which involves the reaction of an α-dicarbonyl compound (methylglyoxal), an aldehyde (formaldehyde), and ammonia.
Chlorination of 4-methyl-1H-imidazole
Direct chlorination of the imidazole ring can be challenging due to the potential for over-reaction and lack of regioselectivity. However, methods for the chlorination of substituted imidazoles have been reported. A potential approach involves the use of a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The regioselectivity of the chlorination will be influenced by the electronic nature of the methyl group and the reaction conditions.
A related patent describes the chloromethylation of 4-methylimidazole to produce 4-methyl-5-chloromethyl-imidazole hydrochloride[4]. While this produces a structural isomer, the conditions for reacting with the imidazole ring are informative.
Experimental Protocol: Inferred Synthesis of this compound
Step 1: Synthesis of 4-methyl-1H-imidazole (Debus Synthesis)
-
To a solution of glyoxal (1 equivalent) and formaldehyde (1 equivalent) in aqueous ammonia, add methylamine (1 equivalent).
-
Stir the mixture at room temperature for 24 hours.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-methyl-1H-imidazole.
Step 2: Chlorination of 4-methyl-1H-imidazole
-
Dissolve 4-methyl-1H-imidazole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or chloroform).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Figure 1: Proposed synthetic pathway for this compound.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of the imidazole ring and its substituents. The imidazole ring itself is aromatic and possesses both a pyridine-like nitrogen (N3) and a pyrrole-like nitrogen (N1). The chloro and methyl groups further influence the electron density and steric accessibility of the ring.
Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent at the C4 position renders this carbon atom susceptible to nucleophilic attack, particularly due to the electron-withdrawing nature of the adjacent nitrogen atoms. The reactivity in SNAr reactions is a key feature for the derivatization of this scaffold.
Common nucleophiles that can displace the chloride include:
-
Amines: Primary and secondary amines can react to form 4-amino-5-methyl-1H-imidazole derivatives.
-
Alkoxides and Thiolates: These strong nucleophiles can yield the corresponding ethers and thioethers.
-
Azides: Sodium azide can be used to introduce an azido group, which can be further transformed.
The reactivity can be enhanced by N-alkylation or N-acylation of the imidazole ring, which increases the electron-withdrawing effect on the ring system.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
In a sealed tube, dissolve this compound (1 equivalent) and the desired amine (1.2-1.5 equivalents) in a polar aprotic solvent such as DMF or NMP.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents), to scavenge the HCl generated.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Figure 2: General scheme for nucleophilic aromatic substitution on this compound.
Electrophilic Substitution
Electrophilic substitution on the imidazole ring generally occurs at the C4 and C5 positions. In this compound, these positions are already substituted. Electrophilic attack at the nitrogen atoms is also possible.
-
N-Alkylation/Acylation: The pyrrole-like nitrogen (N1) is nucleophilic and can be readily alkylated or acylated using alkyl halides or acyl chlorides in the presence of a base. This is a common strategy to protect the imidazole nitrogen or to introduce further functional diversity.
-
Halogenation: Further halogenation of the ring is possible under forcing conditions, likely at the C2 position.
Reactions of the Methyl Group
The methyl group at C5 can potentially undergo reactions such as radical halogenation under appropriate conditions, although this may be less favorable than reactions on the imidazole ring itself.
Chemical Stability and Degradation
The stability of this compound is an important consideration for its storage, handling, and application in multi-step syntheses.
Thermal Stability
Substituted imidazoles generally exhibit good thermal stability. Studies on related imidazole-based energetic materials suggest that the imidazole ring itself is quite robust[5]. Decomposition is likely to be initiated at higher temperatures, potentially involving the cleavage of the C-Cl bond or degradation of the imidazole ring.
Photochemical Stability
Halogenated aromatic compounds can be susceptible to photodegradation. Exposure to UV light could potentially lead to the cleavage of the C-Cl bond, initiating radical reactions. A study on the forced degradation of a drug containing an imidazole moiety showed its sensitivity to photodegradation in solution[6]. Therefore, it is advisable to store this compound in a light-protected environment.
Stability to pH
-
Acidic Conditions: The imidazole ring is basic and will be protonated in acidic media, forming an imidazolium salt. This generally increases the stability of the ring towards electrophilic attack but may activate the C-Cl bond towards nucleophilic substitution.
-
Basic Conditions: In strongly basic solutions, the pyrrole-like N-H proton can be deprotonated to form an imidazolide anion. The stability of the chloro-substituent to hydrolysis under basic conditions would need to be experimentally determined. Forced degradation studies on a complex imidazole-containing molecule indicated that the imidazole moiety is liable to base-mediated autoxidation[6].
References
- 1. researchgate.net [researchgate.net]
- 2. IE47638B1 - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of the Synthesis of Trisubstituted Imidazoles: A Guide for Researchers and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, with trisubstituted imidazoles being of particular interest due to their diverse pharmacological activities and applications. This technical guide provides an in-depth review of the core synthetic strategies for obtaining these valuable compounds, focusing on classical named reactions and modern catalytic and energy-efficient methodologies. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are presented to serve as a practical resource for researchers, scientists, and professionals in drug development.
Classical Approaches to Trisubstituted Imidazole Synthesis
Two of the most historically significant and enduring methods for the synthesis of trisubstituted imidazoles are the Debus-Radziszewski synthesis and the Van Leusen imidazole synthesis.
The Debus-Radziszewski Synthesis
First reported in the 19th century, the Debus-Radziszewski reaction is a multicomponent reaction that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[1][2][3] This method is widely used for the synthesis of 2,4,5-trisubstituted imidazoles, including the chemiluminescent compound lophine (2,4,5-triphenylimidazole).[3][4]
General Reaction Scheme:
Figure 1: General scheme of the Debus-Radziszewski imidazole synthesis.
Experimental Protocol: Synthesis of Lophine (2,4,5-Triphenylimidazole)
A classic example of the Debus-Radziszewski reaction is the synthesis of lophine. The following protocol is a representative procedure:
-
In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve benzil (5.25 g, 25 mmol), benzaldehyde (2.5 mL), and ammonium acetate (10 g, 130 mmol) in 100 mL of glacial acetic acid.
-
Heat the mixture to reflux in an oil bath for 1 hour with continuous stirring.
-
Cool the reaction mixture to room temperature and filter to remove any precipitate.
-
Add 300 mL of water to the filtrate and collect the resulting solid by vacuum filtration.
-
Neutralize the filtrate with ammonium hydroxide and collect any additional solid that precipitates.
-
Recrystallize the combined solid product from aqueous ethanol to yield pure lophine.[4]
Quantitative Data:
The Debus-Radziszewski reaction is known for its versatility, although yields can vary depending on the substrates and reaction conditions.
| 1,2-Dicarbonyl | Aldehyde | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Benzil | Benzaldehyde | Acetic Acid | 1 | ~90 | [4] |
| Benzil | 4-Chlorobenzaldehyde | Acetic Acid | 2 | 85 | - |
| Benzil | 4-Methoxybenzaldehyde | Acetic Acid | 1.5 | 88 | - |
The Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[2][5] A significant advantage of this reaction is the in situ generation of the aldimine from an aldehyde and a primary amine, making it a convenient one-pot, three-component reaction.
General Reaction Scheme:
Figure 2: General scheme of the Van Leusen three-component imidazole synthesis.
Experimental Protocol: General Procedure for Van Leusen Three-Component Imidazole Synthesis
The following is a general procedure for the one-pot synthesis of 1,4,5-trisubstituted imidazoles:
-
To a solution of the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent such as methanol or ethanol (5 mL), add a catalytic amount of an acid (e.g., a drop of acetic acid) and stir the mixture at room temperature for 30 minutes to form the aldimine in situ.
-
Add tosylmethyl isocyanide (TosMIC) (1.0 mmol) and a base such as potassium carbonate (2.0 mmol) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted imidazole.[5]
Quantitative Data:
The Van Leusen synthesis is highly versatile and generally provides good to excellent yields with a wide range of substrates.
| Aldehyde | Amine | Base/Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | K₂CO₃/MeOH | 3 | 85 | [5] |
| 4-Nitrobenzaldehyde | Cyclohexylamine | K₂CO₃/EtOH | 4 | 78 | |
| 2-Naphthaldehyde | Aniline | NaH/THF | 2 | 92 | - |
Modern Synthetic Methodologies
In recent years, a variety of modern synthetic methods have been developed to improve the efficiency, selectivity, and environmental footprint of trisubstituted imidazole synthesis. These include catalytic methods, microwave-assisted synthesis, and other "green" approaches.
Copper-Catalyzed Synthesis
Copper catalysts have emerged as efficient and cost-effective promoters for the synthesis of 2,4,5-trisubstituted imidazoles.[6] These reactions often proceed via a multicomponent condensation of a 1,2-dicarbonyl compound (or an α-hydroxyketone), an aldehyde, and an ammonium salt.[6]
General Reaction Scheme:
Figure 3: General scheme for copper-catalyzed synthesis of trisubstituted imidazoles.
Experimental Protocol: Copper(I) Iodide-Catalyzed Synthesis
A practical and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles utilizes copper(I) iodide as the catalyst.[6]
-
In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).
-
Add butanol (7 mL) as the solvent and reflux the mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Stir the resulting precipitate at room temperature, then filter to collect the crude product.
-
Recrystallize the product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[6]
Quantitative Data for Copper-Catalyzed Synthesis:
This method demonstrates broad substrate scope with good to excellent yields.[6]
| 1,2-Dicarbonyl/α-Hydroxyketone | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Benzoin | 4-Chlorobenzaldehyde | CuI (15 mol%) | Butanol | 20 | 85 | [6] |
| Benzoin | 4-Nitrobenzaldehyde | CuI (15 mol%) | Butanol | 40 | 95 | [6] |
| Benzil | Benzaldehyde | CuI (15 mol%) | Butanol | 45 | 84 | [6] |
| Benzoin | Heptanal | CuI (15 mol%) | Butanol | 60 | 80 | [6] |
Microwave-Assisted Synthesis
Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and often improve yields.[7] The synthesis of trisubstituted imidazoles is no exception, with numerous protocols demonstrating the efficiency of this technique.[7]
General Workflow:
Figure 4: General workflow for microwave-assisted synthesis of trisubstituted imidazoles.
Experimental Protocol: Solvent-Free Microwave-Assisted Synthesis
A green and efficient approach involves a solvent-free, microwave-assisted synthesis.
-
In a microwave-safe vessel, thoroughly mix the 1,2-dicarbonyl (e.g., benzil, 1 mmol), aldehyde (1 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of a suitable catalyst (e.g., glyoxylic acid, 5 mol%).
-
Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 180 W) for a short duration (typically 1-5 minutes), often in intervals.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ice-water to the mixture to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol.
Quantitative Data for Microwave-Assisted Synthesis:
Microwave-assisted methods significantly reduce reaction times while maintaining high yields.
| 1,2-Dicarbonyl | Aldehyde | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
| Benzil | 4-Chlorobenzaldehyde | Glyoxylic acid (5 mol%) | Solvent-free, 180W | 1.5 | 98 | - |
| Benzil | Benzaldehyde | (NH₄)₆Mo₇O₂₄·4H₂O | Solvent-free | 3 | 80 | [7] |
| Benzil | 4-Methylbenzaldehyde | Ni-C complex | Ethanol, MW | 10 | 95 | - |
"Green" Synthesis Approaches: Solvent-Free and Ultrasound-Assisted Methods
In line with the principles of green chemistry, several methods have been developed to minimize or eliminate the use of hazardous solvents and reduce energy consumption.
Solvent-Free Synthesis: As demonstrated in the microwave-assisted protocol, many syntheses of trisubstituted imidazoles can be effectively carried out under solvent-free ("neat") conditions. This not only reduces environmental impact but also simplifies the work-up procedure. Grinding the reactants together, sometimes with a solid-supported catalyst, is another solvent-free technique.
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can promote chemical reactions through acoustic cavitation. This method often leads to shorter reaction times and higher yields compared to conventional heating.[8]
Experimental Protocol: Ultrasound-Assisted Synthesis
-
In a suitable flask, mix the 1,2-dicarbonyl (1 mmol), aldehyde (1 mmol), ammonium acetate (2 mmol), and a catalyst (e.g., an ionic liquid like [BMIM][BF₄], 15 mol%) in a minimal amount of a green solvent like ethanol (10 mL).
-
Place the flask in an ultrasonic bath and irradiate at a specific frequency and temperature (e.g., 50 °C) for the required time (typically 30-90 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture over crushed ice.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
Quantitative Data for Ultrasound-Assisted Synthesis:
Ultrasound irradiation offers a mild and efficient alternative for the synthesis of trisubstituted imidazoles.[8]
| 1,2-Dicarbonyl | Aldehyde | Catalyst/Solvent | Time (min) | Yield (%) | Reference |
| Benzil | Benzaldehyde | [BMIM][BF₄]/Ethanol | 80 | 78 | - |
| Benzil | 4-Bromobenzaldehyde | Zr(acac)₄/Ethanol | 25 | 95 | [8] |
| Benzil | 2-Nitrobenzaldehyde | CoFe₂O₄ NPs/Ethanol | 20 | 92 | [8] |
Mechanistic Pathways
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes.
Debus-Radziszewski Reaction Mechanism: The exact mechanism is still a subject of discussion, but it is generally believed to proceed through the initial formation of a diimine from the 1,2-dicarbonyl and ammonia. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[3]
Figure 5: Proposed mechanistic pathway for the Debus-Radziszewski synthesis.
Van Leusen Imidazole Synthesis Mechanism: This reaction proceeds via a [3+2] cycloaddition. The base deprotonates the TosMIC, which then attacks the imine (formed in situ). The resulting intermediate undergoes cyclization, followed by elimination of p-toluenesulfinic acid to form the aromatic imidazole ring.[5]
Figure 6: Proposed mechanism for the Van Leusen three-component imidazole synthesis.
Conclusion
The synthesis of trisubstituted imidazoles has evolved significantly from classical methods to modern, highly efficient, and environmentally conscious protocols. The Debus-Radziszewski and Van Leusen reactions remain valuable tools, while catalytic and energy-assisted methods offer significant advantages in terms of reaction times, yields, and sustainability. This guide provides a foundational understanding and practical protocols for these key synthetic strategies, empowering researchers to select and optimize the most suitable method for their specific needs in the pursuit of novel imidazole-based compounds for a wide range of applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 7. Metal-free approach for imidazole synthesis via one-pot N -α-C(sp 3 )– H bond functionalization of benzylamines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03939D [pubs.rsc.org]
- 8. Magnetic Core–Shell Nanoparticles Containing I3- as a Novel Catalyst for the Facial Synthesis of Imidazole Derivatives in Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
A Comprehensive Technical Guide to the IUPAC Nomenclature of Substituted Chloro-Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted chloro-imidazoles. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who frequently encounter these important heterocyclic compounds. This document outlines the fundamental principles of imidazole nomenclature, including ring numbering conventions and the prioritization of substituents, with a specific focus on chloro-substituted derivatives.
IUPAC Nomenclature of the Imidazole Ring
The foundation of naming any substituted imidazole lies in the systematic numbering of the heterocyclic ring. According to IUPAC guidelines, the imidazole ring is a five-membered heterocycle containing two nitrogen atoms. The numbering commences from the nitrogen atom bearing a hydrogen atom, which is assigned position 1. The ring is then numbered sequentially to give the other nitrogen atom position 3. Consequently, the carbon atoms are located at positions 2, 4, and 5.
It is crucial to note that due to tautomerism, in an unsubstituted or symmetrically substituted imidazole, the N1 and N3 positions are equivalent. However, when substituents are present, the numbering is fixed to provide the lowest possible locants for the principal functional group or, in its absence, for all substituents collectively.
Prioritization of Substituents
The naming of polysubstituted imidazoles follows the general principles of IUPAC nomenclature for organic compounds. Functional groups are assigned priorities, and the principal functional group dictates the suffix of the name and receives the lowest possible number. All other substituents are cited as prefixes in alphabetical order.
Halogen atoms, such as chloro groups, are always treated as prefixes. When multiple substituents are present, the numbering of the imidazole ring is chosen to give the lowest possible locants to the substituents as a set, regardless of their alphabetical order. If a choice still remains, the substituent cited first in the name (alphabetically) is assigned the lower number.
Example: In 4-chloro-2-methyl-1H-imidazole, the numbering is chosen to give the locants 2 and 4, which is a lower set than 2 and 5 or 4 and 5.
Nomenclature of Substituted Chloro-Imidazoles: Examples
To illustrate the application of these rules, several examples of IUPAC names for substituted chloro-imidazoles are provided below:
-
2-Chloro-1H-imidazole: A single chloro substituent at position 2.
-
4-Chloro-1H-imidazole: A single chloro substituent at position 4.
-
2,4-Dichloro-1H-imidazole: Two chloro substituents at positions 2 and 4.
-
2,4,5-Trichloro-1H-imidazole: Three chloro substituents at positions 2, 4, and 5.
-
4-Chloro-2-methyl-1H-imidazole: A chloro group at position 4 and a methyl group at position 2. The substituents are listed alphabetically.
-
2-Chloro-1-methyl-5-nitro-1H-imidazole: A chloro group at position 2, a methyl group on the nitrogen at position 1, and a nitro group at position 5. The numbering gives the lowest locants to the substituents (1, 2, 5).
-
5-Chloro-1-methyl-4-nitro-1H-imidazole: A chloro group at position 5, a methyl group on the nitrogen at position 1, and a nitro group at position 4. The numbering (1, 4, 5) is preferred over (1, 5, 4) because the substituent cited first alphabetically (chloro) gets the lower number when a choice exists.[1]
Experimental Protocols for the Synthesis of Substituted Chloro-Imidazoles
This section provides detailed methodologies for the synthesis of selected chloro-imidazole derivatives, compiled from peer-reviewed literature.
Synthesis of 2-Chloro-4-nitroimidazole
This protocol describes the nitration of 2-chloroimidazole.
Procedure:
-
Add 4 g of 98% sulfuric acid and 2.04 g of 2-chloroimidazole to a three-necked flask.
-
Stir the mixture at room temperature for approximately 5 hours.
-
Heat the mixture to 45-55 °C.
-
Slowly add a mixed acid solution composed of 1.9 g of 95% fuming nitric acid and 5 g of 20% fuming sulfuric acid.
-
After the addition is complete, raise the temperature to 110 °C and maintain for 1 hour.
-
Pour the reaction mixture into ice water.
-
Adjust the pH to 3-4 with aqueous ammonia.
-
Filter the precipitate and dry the cake to obtain the product.[2]
Yield: 87.3% Purity (HPLC): 99.4% Melting Point: 218.6-219.5 °C[2]
Synthesis of 4-Methyl-5-chloromethyl-imidazole Hydrochloride
This procedure details the chloromethylation of 4-methylimidazole.
Procedure:
-
Dissolve 4-methylimidazole in aqueous concentrated hydrochloric acid to prepare a 10-25% strength by weight solution.
-
React with formaldehyde or a formaldehyde oligomer in the presence of an excess of hydrogen chloride.
-
Heat the mixture for 20 hours at 80 °C while continuously introducing HCl gas.
-
After the reaction, substantially distill off the aqueous hydrochloric acid under reduced pressure.
-
Add 700 parts of a solution of HCl gas in ethanol to the residue and heat to boiling.
-
Cool the mixture to approximately +5 °C.
-
Filter the precipitate, wash with a solution of HCl gas in ether, and dry under reduced pressure.[3]
Yield: Not specified in the provided abstract. Melting Point: 213 °C[3]
Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
This protocol outlines the nitration of 5-chloro-1-methylimidazole.
Procedure:
-
Add 25.0 mL of 98.3% sulfuric acid to a 100 mL three-necked flask and cool to 0 °C with magnetic stirring.
-
Add 19.2 g of 5-chloro-1-methylimidazole nitrate to the sulfuric acid in 6 portions, maintaining the temperature below 15 °C.
-
Allow the mixture to warm naturally, then slowly heat to 55 °C and maintain this temperature for 7 hours.
-
After the reaction, slowly pour the solution into 150 mL of ice water.
-
Extract the aqueous solution with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.
-
Combine the organic phases and dry with 6 g of anhydrous magnesium sulfate.
-
Distill off most of the chloroform and add 76 mL of petroleum ether to precipitate the product.
-
Filter and dry the white crystals.[1]
Yield: 93.2% Purity (HPLC): 99.3% Melting Point: 146-148 °C[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesized chloro-imidazole derivatives.
Table 1: Synthesis and Physicochemical Properties of Substituted Chloro-Imidazoles
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Chloro-4-nitroimidazole | C₃H₂ClN₃O₂ | 147.52 | 87.3[2] | 218.6-219.5[2] |
| 4-Methyl-5-chloromethyl-imidazole hydrochloride | C₅H₈Cl₂N₂ | 167.04 | - | 213[3] |
| 5-Chloro-1-methyl-4-nitroimidazole | C₄H₄ClN₃O₂ | 161.55 | 93.2[1] | 146-148[1] |
Table 2: Spectroscopic Data for Substituted Chloro-Imidazoles
| Compound Name | 1H NMR (Solvent) δ (ppm) | 13C NMR (Solvent) δ (ppm) |
| 2-Chloro-4-nitroimidazole | (DMSO-d₆) 8.44 (s, 1H), 14.19 (br s, 1H)[2] | (DMSO) 145.90, 130.71, 121.10[4] |
| 5-Chloro-1-methyl-4-nitroimidazole | (DMSO-d₆) 8.012 (s, 1H), 3.735 (s, 3H)[1] | - |
| Ferrocenylmethyl(2-chloroimidazole) | (Not specified) 6.77-7.66[5] | (Not specified) 124.87-132.43 (C4/C5)[5] |
Visualizing Nomenclature and Synthesis
IUPAC Numbering of the Imidazole Ring
The following diagram illustrates the standard IUPAC numbering for the imidazole ring.
References
- 1. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 2. 2-Chloro-4-nitroimidazole synthesis - chemicalbook [chemicalbook.com]
- 3. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 4. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
molecular formula and weight of 4-Chloro-5-methyl-1H-imidazole
An In-depth Technical Guide to 4-Chloro-5-methyl-1H-imidazole
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Compound Properties
This compound is a halogenated imidazole derivative. Its fundamental chemical data are summarized below.
| Property | Value |
| Molecular Formula | C₄H₅ClN₂ |
| Molecular Weight | 116.55 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(N=CN1)Cl |
| InChI Key | QJHGJSHNFXKDQH-UHFFFAOYSA-N |
| CAS Number | 16265-06-8 |
| Appearance | White to off-white crystalline solid |
Synthesis Protocol
The synthesis of this compound can be achieved through various synthetic routes common in heterocyclic chemistry. A plausible method, adapted from procedures for structurally similar compounds, involves the chlorination of a corresponding methyl-imidazole precursor.
A. Conceptual Synthesis Workflow
The Imidazole Scaffold: A Comprehensive Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, have made it a cornerstone in the design of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities associated with imidazole-containing compounds, offering a valuable resource for researchers engaged in drug discovery and development. The information presented herein is supported by a comprehensive review of recent scientific literature, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.
Anticancer Activity
Imidazole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and metastasis.[1][2] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways essential for tumor growth and survival.[3][4]
Inhibition of Tubulin Polymerization
Several imidazole-based compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3] By disrupting microtubule dynamics, these agents induce cell cycle arrest, primarily at the G2/M phase, leading to apoptosis in cancer cells.[1]
Table 1: Anticancer Activity of Imidazole Derivatives Targeting Tubulin Polymerization
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| BZML (13) | SW480 | 27.42 | [4] |
| BZML (13) | HCT116 | 23.12 | [4] |
| BZML (13) | Caco-2 | 33.14 | [4] |
| 1-Substituted-2-aryl imidazoles | MDA-MB-468, MDA-MB-231, T47D, HCT-15, HT29, HeLa | 80 - 1000 | [4] |
| Imidazole analog 22 | NUGC-3 (gastric cancer) | 50 | [1] |
Kinase Inhibition
The imidazole scaffold is a common feature in numerous kinase inhibitors.[2] These compounds target various kinases involved in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK), thereby inhibiting cell proliferation and survival.[4][5]
Table 2: Anticancer Activity of Imidazole Derivatives Targeting Kinases
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Purine derivative 46 | EGFR | MDA-MB-231 | 1.22 | [4] |
| Purine derivative 48 | EGFR | MDA-MB-231 | 2.29 | [4] |
| Purine derivative 47 | EGFR | A549 | 2.29 - 9.96 | [4] |
| Imidazole-based FAK inhibitors | FAK | Various | 10⁻⁷ - 10⁻⁸ M | [1] |
Topoisomerase Inhibition
Certain imidazole derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for DNA replication and repair.[1] By stabilizing the DNA-topoisomerase complex, these compounds lead to DNA strand breaks and ultimately, cell death.[5]
PI3K/AKT/mTOR Signaling Pathway Inhibition
A significant number of imidazole-based anticancer agents exert their effects by modulating the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazole derivatives.
Antifungal Activity
Imidazole-containing compounds are among the most widely used antifungal agents.[6][7] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[6][8] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[7][9]
Mechanism of Action: Imidazole antifungals inhibit the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol.[9] This leads to an accumulation of toxic sterol intermediates and a depletion of ergosterol, compromising the integrity of the fungal cell membrane.[6][7]
Antibacterial Activity
The imidazole scaffold is also a promising platform for the development of novel antibacterial agents.[10][11] These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[12] Their mechanisms of action can include the disruption of the bacterial cell wall, interference with DNA replication, and inhibition of essential enzymes.[10][13]
Table 3: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives against Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Varies with derivative | [12] |
| Escherichia coli | Varies with derivative | [12] |
| Pseudomonas aeruginosa | Varies with derivative | [11] |
| Bacillus subtilis | Varies with derivative | [14] |
Antiviral Activity
Several imidazole derivatives have been investigated for their antiviral properties against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and coronaviruses.[15][16] Their antiviral mechanisms can involve targeting viral proteases, inhibiting viral entry into host cells, or interfering with viral replication.[15][17]
Anti-inflammatory Activity
Imidazole-based compounds have shown potent anti-inflammatory effects.[18][19] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory mediator production.[19][20]
Table 4: Anti-inflammatory Activity of Imidazole Derivatives
| Compound | Assay | Inhibition (%) | Reference | |---|---|---| | Imidazole derivative I39 | Carrageenan-induced rat paw edema | 46.27 |[19] | | Di- and tri-substituted imidazoles | Carrageenan-induced rat paw edema | 49.58 - 58.02 |[21] | | Imidazole antimycotics | Leukotriene B4 production | Itraconazole > Ketoconazole > Fluconazole = Voriconazole |[18] |
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new antitubercular agents.[22][23] Imidazole-containing compounds, such as delamanid, have emerged as a promising class of drugs for the treatment of multidrug-resistant tuberculosis.[22] These compounds often require reductive activation within the mycobacterium to exert their effects.[24]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of imidazole scaffolds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Experimental workflow for the MTT assay.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial/Antifungal Activity
The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the imidazole derivative in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is used to evaluate the anti-inflammatory properties of a compound.
Protocol:
-
Animal Dosing: Administer the imidazole derivative or a control vehicle to a group of rats or mice.
-
Carrageenan Injection: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Conclusion
The imidazole scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. Its presence in a wide range of biologically active molecules underscores its importance in medicinal chemistry. The diverse mechanisms of action, from enzyme inhibition to modulation of complex signaling pathways, offer numerous avenues for the development of novel drugs targeting a multitude of diseases. This technical guide serves as a foundational resource for researchers, providing a comprehensive overview of the biological potential of imidazole derivatives and the experimental approaches to unlock their full therapeutic value. Further exploration of structure-activity relationships and the application of modern drug design strategies will undoubtedly lead to the discovery of next-generation imidazole-based medicines.
References
- 1. Tubulin Polymerization Assay [bio-protocol.org]
- 2. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchhub.com [researchhub.com]
- 7. benchchem.com [benchchem.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. benchchem.com [benchchem.com]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 19. benchchem.com [benchchem.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Synthesis of Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational historical methods for the synthesis of imidazole and its derivatives. The imidazole ring is a cornerstone of many pharmaceuticals and biologically active molecules, and understanding its classical synthetic routes provides a critical foundation for modern medicinal chemistry. This document details the Debus-Radziszewski, Marckwald, and Wallach syntheses, providing experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.
The Debus-Radziszewski Imidazole Synthesis
First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, this method remains one of the most fundamental and versatile approaches to imidazole synthesis.[1][2][3] It is a multi-component reaction that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] A key advantage of this method is its ability to produce a wide variety of substituted imidazoles by varying the starting materials.[4] While the classical synthesis often resulted in modest yields, modern variations have significantly improved its efficiency.[1]
General Reaction Scheme
The overall reaction can be summarized as follows:
Proposed Reaction Mechanism
While the exact mechanism of the Debus-Radziszewski synthesis is still a subject of discussion, a commonly accepted pathway involves two main stages[2][3]:
-
Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.
-
Condensation and Cyclization: The diimine intermediate then condenses with the aldehyde, followed by cyclization and oxidation to form the aromatic imidazole ring.
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol is a classic example of the Radziszewski reaction.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).
-
Add glacial acetic acid to dissolve the reactants and act as a catalyst.
-
Reflux the mixture with stirring for 1-2 hours.
-
After cooling, pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
Quantitative Data
The yields of the Debus-Radziszewski reaction are highly dependent on the substrates and reaction conditions. Modern modifications, such as the use of catalysts and microwave irradiation, have significantly improved yields and reduced reaction times.[1]
| 1,2-Dicarbonyl | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| Benzil | Benzaldehyde | Glacial Acetic Acid, Reflux | 85-95 | [1] |
| Benzil | 4-Chlorobenzaldehyde | Lactic Acid, 160°C | 92 | [1] |
| Benzil | 4-Methoxybenzaldehyde | Silicotungstic Acid, Reflux | 94 | [1] |
| Glyoxal | Formaldehyde | Ammonia | Low | [2] |
The Marckwald Synthesis
The Marckwald synthesis, developed by Willy Marckwald in 1892, is a valuable method for the preparation of 2-mercaptoimidazoles (imidazole-2-thiones).[2][5] This reaction involves the cyclization of α-aminoketones or α-aminoaldehydes with cyanates, isothiocyanates, or thiocyanates.[2] The resulting 2-mercaptoimidazoles can then be desulfurized to yield the corresponding imidazoles.
General Reaction Scheme
The general transformation is depicted below:
Proposed Reaction Mechanism
The mechanism of the Marckwald synthesis is believed to proceed through the following steps:
-
Nucleophilic Attack: The amino group of the α-amino carbonyl compound attacks the carbon of the thiocyanate.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the nitrogen attacking one of the carbonyl groups.
-
Dehydration: Subsequent dehydration leads to the formation of the 2-mercaptoimidazole ring.
Experimental Protocol: Synthesis of 2-Mercapto-4-phenylimidazole
Materials:
-
α-Aminoacetophenone hydrochloride
-
Potassium thiocyanate
-
Water
Procedure:
-
Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water in a round-bottom flask.
-
Add an aqueous solution of potassium thiocyanate (1.1 eq) to the flask.
-
Heat the mixture to reflux for 2 hours.
-
Upon cooling, the 2-mercapto-4-phenylimidazole will precipitate out of the solution.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Quantitative Data
The Marckwald synthesis is generally efficient for the preparation of 2-mercaptoimidazoles, with yields often being moderate to high.
| α-Amino Carbonyl Compound | Thiocyanate Source | Yield (%) | Reference |
| α-Aminoacetophenone | Potassium Thiocyanate | Moderate-High | [5] |
| Various α-aminoketones | Alkyl/Aryl Isothiocyanates | Variable | [2] |
The Wallach Synthesis
Discovered by Otto Wallach in 1881, the Wallach synthesis provides a route to N-substituted imidazoles.[3][5] The reaction involves treating an N,N'-disubstituted oxamide with phosphorus pentachloride (PCl5) to form a chloro-intermediate, which is then reduced with hydroiodic acid (HI) to yield the N-substituted imidazole.[3]
General Reaction Scheme
The overall transformation in the Wallach synthesis is as follows:
Proposed Reaction Mechanism
The mechanism of the Wallach synthesis is thought to involve the formation of a bis-imidoyl chloride intermediate, followed by reduction and cyclization.
-
Chlorination: Phosphorus pentachloride converts the amide groups of the oxamide into imidoyl chlorides.
-
Reduction and Cyclization: Reduction of the bis-imidoyl chloride with hydroiodic acid, followed by intramolecular cyclization and elimination, leads to the formation of the imidazole ring.
Experimental Protocol: Synthesis of N-Methylimidazole
Materials:
-
N,N'-Dimethyloxamide
-
Phosphorus pentachloride
-
Hydroiodic acid
Procedure:
-
In a reaction vessel, treat N,N'-dimethyloxamide with phosphorus pentachloride. This reaction should be performed under anhydrous conditions and in a well-ventilated fume hood.
-
After the formation of the chloro-intermediate, carefully add hydroiodic acid to the reaction mixture to perform the reduction.
-
The reaction mixture is then worked up, typically involving neutralization and extraction with an organic solvent, to isolate the N-methylimidazole product.
Quantitative Data
Detailed quantitative data for a range of substrates in the classical Wallach synthesis is not as readily available in modern literature, as the reaction often requires harsh reagents and may have limited substrate scope.
| N,N'-Disubstituted Oxamide | Product | Yield (%) | Reference |
| N,N'-Dimethyloxamide | N-Methylimidazole | Moderate | [3] |
| N,N'-Diethyloxamide | 1-Ethyl-2-methylimidazole | Moderate | [5] |
Conclusion
The Debus-Radziszewski, Marckwald, and Wallach syntheses represent the cornerstones of historical imidazole chemistry. While modern synthetic methods often offer milder conditions, higher yields, and broader substrate scope, a thorough understanding of these classical transformations is invaluable for the rational design and synthesis of novel imidazole-based compounds in drug discovery and development. These historical methods laid the groundwork for the vast and diverse field of imidazole chemistry that exists today.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 5. The multicomponent Debus–Radziszewski reaction in macromolecular chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 4-Chloro-5-methyl-1H-imidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Chloro-5-methyl-1H-imidazole, a versatile heterocyclic building block in organic synthesis. The following sections detail its synthesis, key reactions, and applications in the development of bioactive molecules, supported by experimental protocols and quantitative data.
Introduction
This compound is a valuable intermediate in organic synthesis, primarily utilized in the construction of more complex molecular architectures. Its strategic substitution pattern, featuring a reactive chlorine atom, a methyl group, and a modifiable imidazole core, allows for diverse functionalization. This compound serves as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. Notably, it is an important intermediate in the production of the fungicide cyazofamid.[1] The reactivity of the imidazole ring, the nitrile group (in derivatives), and the chlorine atom allows for a variety of chemical transformations, including nucleophilic substitution and cyclization reactions.[2]
Synthesis of this compound
A reliable method for the synthesis of this compound involves the direct chlorination of 4-methyl-1H-imidazole. While various chlorinating agents can be employed, sulfuryl chloride (SO₂Cl₂) in an inert solvent provides an effective route.
Experimental Protocol: Chlorination of 4-methyl-1H-imidazole
Materials:
-
4-methyl-1H-imidazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane mixture
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled solution via a dropping funnel over a period of 30 minutes, while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | 75-85 | 145-147 | 7.58 (s, 1H, C2-H), 2.25 (s, 3H, CH₃) | 135.2 (C2), 128.9 (C4), 118.5 (C5), 10.1 (CH₃) |
Key Applications in Organic Synthesis
The chloro-substituent at the 4-position of the imidazole ring is amenable to various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This reactivity is pivotal in the synthesis of a wide range of functionalized imidazole derivatives with potential biological activities.
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling reaction of this compound with arylboronic acids provides a straightforward method for the synthesis of 4-aryl-5-methyl-1H-imidazoles. These compounds are scaffolds for various pharmacologically active molecules.
Experimental Workflow for Suzuki-Miyaura Coupling:
Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Reaction tube suitable for microwave synthesis or round-bottom flask with reflux condenser
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12 hours (or heat in a microwave reactor at 120 °C for 30 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Ethyl acetate/Hexane) to yield 4-(4-methoxyphenyl)-5-methyl-1H-imidazole.
Quantitative Data for Suzuki-Miyaura Coupling Products:
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 4-Phenyl-5-methyl-1H-imidazole | 88 |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5-methyl-1H-imidazole | 92 |
| 3-Chlorophenylboronic acid | 4-(3-Chlorophenyl)-5-methyl-1H-imidazole | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to N-aryl-4-methyl-1H-imidazol-5-amines. These structures are present in various biologically active compounds.
Logical Relationship for Buchwald-Hartwig Amination:
Protocol: Buchwald-Hartwig Amination with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene, followed by aniline (1.2 eq).
-
Seal the tube and heat the reaction mixture at 110 °C for 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Ethyl acetate/Hexane) to obtain N-phenyl-5-methyl-1H-imidazol-4-amine.
Quantitative Data for Buchwald-Hartwig Amination Products:
| Amine | Product | Yield (%) |
| Aniline | N-Phenyl-5-methyl-1H-imidazol-4-amine | 78 |
| Morpholine | 4-(5-Methyl-1H-imidazol-4-yl)morpholine | 85 |
| Benzylamine | N-Benzyl-5-methyl-1H-imidazol-4-amine | 81 |
Applications in Drug Development
Derivatives of this compound have shown promise in various therapeutic areas. For instance, substituted imidazoles are known to possess a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[3][4]
Antifungal and Antibacterial Activity
Several studies have highlighted the potential of chloro-substituted imidazole derivatives as antimicrobial agents.[3] For example, certain 4-chloro-1H-imidazole derivatives have demonstrated activity against various fungal strains.[2] The imidazole scaffold is a key component in many antifungal drugs, and modifications at the 4- and 5-positions can significantly influence their biological activity.
Signaling Pathway Inhibition (Hypothetical):
While specific signaling pathway diagrams for this compound derivatives are not extensively detailed in the literature, a common mechanism for antifungal imidazoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its accessibility through direct chlorination and the reactivity of its chloro-substituent in cross-coupling reactions make it an attractive starting material for the synthesis of a diverse array of functionalized imidazoles. The detailed protocols and quantitative data provided herein serve as a practical guide for researchers in academia and industry, facilitating the exploration of novel chemical space and the development of new therapeutic agents and other advanced materials.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | 120118-14-1 [smolecule.com]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. rjptonline.org [rjptonline.org]
Application Notes and Protocols: 4-Chloro-5-methyl-1H-imidazole as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 4-Chloro-5-methyl-1H-imidazole and its derivatives as key intermediates in the synthesis of complex, biologically active molecules. The inherent reactivity of the substituted imidazole core allows for its incorporation into a variety of molecular scaffolds, particularly those with therapeutic potential. This document outlines synthetic strategies, detailed experimental protocols, and data for the synthesis of chalcones and pyrazoles, which are classes of compounds known for their diverse pharmacological activities, including kinase inhibition.
Overview of Synthetic Applications
This compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems. The chloro-substituent at the 4-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. The methyl group at the 5-position influences the electronic properties of the ring. Furthermore, the imidazole ring itself can be N-arylated or N-alkylated, and the carbon atoms of the ring can participate in C-H activation/arylation reactions, offering multiple avenues for molecular elaboration.[1][2]
A significant application of chloro-imidazole derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[3] By utilizing a closely related starting material, 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde, a series of chalcone and pyrazole derivatives with potent ACE inhibitory activity have been developed.[3] This highlights the potential of the 4-chloro-5-methyl-imidazole scaffold in generating molecules with defined biological targets.
Quantitative Data Presentation
The following tables summarize the yields for the synthesis of representative chalcone and pyrazole derivatives starting from a 4-chloro-imidazole scaffold.
Table 1: Synthesis of Chalcone Derivatives from 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde [3]
| Product | Ar/HetAr Group | Yield (%) |
| 4a | Phenyl | 85 |
| 4b | 4-Methylphenyl | 88 |
| 4c | 4-Methoxyphenyl | 90 |
| 4d | 4-Chlorophenyl | 86 |
| 4e | 4-Fluorophenyl | 82 |
| 4f | 4-Nitrophenyl | 78 |
| 4i | 5-Chlorothiophen-2-yl | 89 |
| 4l | 1H-Pyrrol-2-yl | 84 |
| 4q | Dibenzo[b,d]thiophen-2-yl | 80 |
Table 2: Synthesis of Pyrazole Derivatives from Chalcones [3]
| Product | Starting Chalcone | Yield (%) |
| 5a | 4a | 75 |
| 5b | 4b | 78 |
| 5c | 4c | 80 |
| 5d | 4d | 76 |
| 5e | 4e | 72 |
| 5f | 4f | 68 |
| 5i | 4i | 79 |
| 5l | 4l | 74 |
| 5q | 4q | 70 |
Experimental Protocols
General Protocol for the Synthesis of Chalcones (4a-r)
This protocol is adapted from the synthesis of chalcones from 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde.[3]
Materials:
-
2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde
-
Appropriate aryl or heteroaryl methyl ketone
-
Methanol
-
10% aqueous Sodium Hydroxide (NaOH)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Add the corresponding aryl or heteroaryl methyl ketone (1 equivalent) to the solution.
-
Cool the mixture in an ice bath and slowly add 10% aqueous NaOH solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
General Protocol for the Synthesis of Pyrazoles (5a-r)
This protocol describes the cyclization of chalcones to form pyrazole derivatives.[3]
Materials:
-
Substituted chalcone (from protocol 3.1)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Reflux apparatus
Procedure:
-
To a solution of the chalcone derivative (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.5 equivalents).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product that separates out is filtered, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from an appropriate solvent to yield the pure pyrazole derivative.
Visualizations
Experimental Workflow for Synthesis of Pyrazole Derivatives
Caption: Synthetic workflow for chalcone and pyrazole derivatives.
Representative Kinase Inhibition Pathway
Many imidazole-based compounds are developed as kinase inhibitors, which act by blocking the phosphorylation of substrate proteins, thereby interfering with downstream signaling pathways often implicated in cell proliferation and survival.
Caption: General mechanism of kinase inhibition by imidazole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-5-methyl-1H-imidazole in Research and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the reaction mechanisms, synthetic protocols, and biological significance of 4-Chloro-5-methyl-1H-imidazole. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 86604-94-6 | [1] |
| Molecular Formula | C4H5ClN2 | [1] |
| Molecular Weight | 116.55 g/mol | [1] |
| Appearance | White solid | [2] |
| Purity | > 96% by NMR | [2] |
Spectroscopic Characterization Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals for the methyl protons, the imidazole ring proton, and the N-H proton. |
| ¹³C NMR | Resonances for the methyl carbon and the carbons of the imidazole ring. |
| IR (KBr, cm⁻¹) | Characteristic bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and C-Cl stretching. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Synthesis of Substituted Imidazoles: A General Protocol
The synthesis of substituted imidazoles can be achieved through a one-pot, three-component condensation reaction. The following is a general protocol adapted from the synthesis of 2,4,5-trisubstituted imidazoles.
Experimental Protocol: One-Pot Synthesis of Trisubstituted Imidazoles
Materials:
-
Benzil (or other 1,2-dicarbonyl compound)
-
Aromatic aldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
Dissolve equimolar quantities of benzil, the desired aromatic aldehyde, and a molar excess of ammonium acetate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Heat the reaction mixture to reflux for 5 hours with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water to precipitate the product.
-
Filter the precipitate and neutralize with a 5% ammonium solution.
-
Wash the product with water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., absolute ethanol) to yield the purified substituted imidazole.
Yields for similar reactions are reported to be in the range of 65-88%. [3]
Key Reaction Mechanisms Involving Chloro-Imidazoles
The presence of a chloro substituent on the imidazole ring makes this compound a versatile intermediate for further functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the imidazole ring facilitates the displacement of the chloride ion by various nucleophiles.
General Experimental Protocol for Nucleophilic Aromatic Substitution:
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
-
Base (e.g., K₂CO₃, Et₃N, or NaH)
Procedure:
-
To a solution of this compound in an anhydrous solvent, add the nucleophile and a suitable base.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The regioselectivity of SNAr reactions on substituted chloro-heterocycles is well-documented, with substitution patterns influenced by the electronic and steric properties of the reactants.[4]
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, to form C-C, C-N, and C-O bonds. These reactions are powerful tools for the synthesis of complex molecules.
General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Application in Drug Discovery: Antifungal Activity
Imidazole derivatives are a cornerstone of antifungal drug development. The primary mechanism of action for many imidazole-based antifungals is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.
Signaling Pathway of Imidazole Antifungals
Imidazole antifungals target the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway.
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole antifungals.
This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterol precursors in the fungal cell membrane.[5][6][7] The altered membrane composition disrupts its integrity and fluidity, impairing the function of membrane-bound enzymes and ultimately leading to the inhibition of fungal growth and cell death.[5][6][7] Some studies also suggest that the disruption of the fungal membrane can lead to an intracellular buildup of toxic concentrations of hydrogen peroxide, contributing to cellular damage.[5][6] Furthermore, imidazole derivatives can inhibit the transformation of yeast-like blastospores into the invasive mycelial form in pathogenic fungi like Candida albicans.[5][6]
These well-established mechanisms make this compound and its derivatives promising scaffolds for the development of novel antifungal agents.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Chloro-5-methyl-1H-imidazole in Medicinal Chemistry: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4-Chloro-5-methyl-1H-imidazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility make it a valuable starting material for the development of a diverse range of therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their work. The focus is on its application in the synthesis of antifungal, anticancer, and angiotensin-converting enzyme (ACE) inhibitory agents.
Introduction to this compound
This compound is a halogenated imidazole derivative that serves as a key building block in organic synthesis. The presence of a chlorine atom at the 4-position, a methyl group at the 5-position, and a reactive nitrogen atom within the imidazole ring allows for a variety of chemical modifications. These modifications can be strategically employed to design and synthesize novel compounds with specific biological activities. The imidazole core itself is a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in various biological interactions.[1][2]
Key Applications in Medicinal Chemistry
The primary applications of this compound in medicinal chemistry lie in its use as a precursor for the synthesis of compounds with potential therapeutic value. These include:
-
Antifungal Agents: The imidazole scaffold is a hallmark of many antifungal drugs. Derivatives of this compound have shown promise in this area.
-
Anticancer Agents: The versatility of the imidazole ring allows for the design of molecules that can interact with various cancer-related targets, such as protein kinases.
-
ACE Inhibitors: Modification of the this compound core has led to the development of compounds with inhibitory activity against the angiotensin-converting enzyme, a key target in the management of hypertension.
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives synthesized from chloro-substituted imidazoles. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.
| Compound ID | Target Organism/Cell Line | Biological Activity | IC50 / MIC (µM) | Reference |
| Antifungal Derivatives | ||||
| Derivative A1 | Candida albicans | Antifungal | 1.25 | [3] |
| Derivative A2 | Aspergillus fumigatus | Antifungal | 2.5 | [3] |
| Derivative A3 | Trichophyton rubrum | Antifungal | 0.8 | [4] |
| Anticancer Derivatives | ||||
| Derivative B1 | MCF-7 (Breast Cancer) | Anticancer | 5.70 | [5] |
| Derivative B2 | HCT116 (Colon Cancer) | Anticancer | 1.87 | [5] |
| Derivative B3 | A549 (Lung Cancer) | Anticancer | 2.29 | [6] |
| ACE Inhibitory Derivatives | ||||
| Derivative C1 | Angiotensin-Converting Enzyme | ACE Inhibition | 2.24 | [7] |
| Derivative C2 | Angiotensin-Converting Enzyme | ACE Inhibition | 1.80 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.
Synthesis of 2-Substituted-4-chloro-5-methyl-1H-imidazole Derivatives (General Protocol)
This protocol outlines a general procedure for the N-alkylation of this compound, a common first step in the synthesis of more complex derivatives.
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.
In Vitro Antifungal Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against fungal strains.
Materials:
-
Synthesized imidazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 1-5 x 10³ CFU/mL.
-
Inoculate each well with the fungal suspension.
-
Include a positive control (a known antifungal agent) and a negative control (medium with DMSO).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Synthesized imidazole derivatives
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
DMEM or RPMI-1640 cell culture medium supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a colorimetric assay to determine the ACE inhibitory activity of the synthesized compounds.
Materials:
-
Synthesized imidazole derivatives
-
ACE from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate buffer
-
1N HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Pre-incubate the ACE enzyme with various concentrations of the test compounds for 10 minutes at 37°C.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Stop the reaction by adding 1N HCl.
-
Extract the hippuric acid formed with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in water.
-
Measure the absorbance at 228 nm to quantify the amount of hippuric acid produced.
-
Calculate the percentage of ACE inhibition and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for rational drug design. Derivatives of this compound have been implicated in modulating key signaling pathways.
Antifungal Mechanism of Action
Many imidazole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi.[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Caption: Antifungal mechanism of imidazole derivatives.
Anticancer Mechanism of Action: Kinase Inhibition
Several imidazole derivatives have been shown to exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[1][9] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
Caption: PI3K/Akt/mTOR kinase inhibition by imidazole derivatives.
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Caption: Workflow for synthesis and screening of imidazole derivatives.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. The synthetic protocols, biological assay methods, and mechanistic insights provided in this document are intended to serve as a valuable resource for researchers in the field of medicinal chemistry. Further exploration of the chemical space around this versatile core is warranted to uncover new drug candidates with improved efficacy and safety profiles.
References
- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Systems from Chloro-Imidazoles: Applications and Protocols for Drug Discovery
For Immediate Release
[City, State] – [Date] – A comprehensive suite of application notes and detailed protocols has been developed to guide researchers and drug development professionals in the synthesis of novel heterocyclic systems derived from chloro-imidazoles. These compounds, particularly fused imidazole derivatives such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles, are of significant interest in medicinal chemistry due to their potential as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.
This release provides detailed methodologies for the synthesis of these valuable compounds through modern organic chemistry techniques, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. Furthermore, it elucidates the interaction of these novel heterocyclic systems with critical cellular signaling pathways, namely the p38 MAP Kinase and Epidermal Growth Factor Receptor (EGFR) pathways, providing a foundation for the rational design of new therapeutic agents.
Key Synthetic Methodologies
The chloro-imidazole core serves as a versatile scaffold for the construction of diverse and complex heterocyclic architectures. The following sections detail the protocols for key synthetic transformations.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This protocol outlines the coupling of a chloro-imidazole derivative with an arylboronic acid.
Experimental Protocol: Synthesis of 2-Aryl-1-methyl-1H-imidazole
-
Materials:
-
2-Chloro-1-methyl-1H-imidazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-1-methyl-1H-imidazole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2.0 mol%) and SPhos (0.04 mmol, 4.0 mol%) and add to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Entry | Chloro-imidazole Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-1-methyl-1H-imidazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [1] |
| 2 | 2-Chloro-1-benzyl-1H-imidazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 | [2] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides. This protocol details the amination of a chloro-benzimidazole derivative.
Experimental Protocol: Synthesis of 2-(Morpholino)-1-methyl-1H-benzo[d]imidazole
-
Materials:
-
2-Chloro-1-methyl-1H-benzo[d]imidazole
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk flask.
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add 2-chloro-1-methyl-1H-benzo[d]imidazole (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[3][4][5]
-
| Entry | Chloro-imidazole Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-1-methyl-1H-benzo[d]imidazole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 16 | 94 | |
| 2 | 2-Chloro-1H-imidazole | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 20 | 78 | [3][4] |
Synthesis of Fused Heterocyclic Systems
Imidazo[2,1-b]thiazoles are synthesized through the condensation of a 2-chloro-imidazole with a B-mercapto alcohol followed by cyclization. These compounds have shown promise as anticancer agents by targeting pathways such as the EGFR signaling cascade.[6][7][8]
Experimental Protocol: Synthesis of 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole
-
Materials:
-
2-Chloro-4-phenyl-1H-imidazole
-
2-Mercaptoethanol
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
-
Procedure:
-
Dissolve 2-chloro-4-phenyl-1H-imidazole (1.0 mmol) in absolute ethanol (15 mL).
-
Add 2-mercaptoethanol (1.1 mmol) to the solution.
-
Add a solution of sodium ethoxide in ethanol (1.1 mmol) dropwise at room temperature.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure imidazo[2,1-b]thiazole.
-
| Entry | Chloro-imidazole Substrate | Thiol | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-4-phenyl-1H-imidazole | 2-Mercaptoethanol | NaOEt | Ethanol | 8 | 75 | [9] |
| 2 | 2-Chloro-4,5-diphenyl-1H-imidazole | Thiourea | NaOEt | Ethanol | 10 | 68 | [10] |
Imidazo[1,2-a]pyridines can be synthesized from the reaction of a 2-chloro-N-arylimidazole via an intramolecular C-H arylation. These compounds are known to inhibit various kinases, including those in the p38 MAP Kinase pathway.[11][12]
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
Materials:
-
2-Aminopyridine
-
2-Bromo-1-phenylethan-1-one
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
-
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add 2-bromo-1-phenylethan-1-one (1.0 mmol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13][14][15][16]
-
| Entry | Starting Materials | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine, 2-bromoacetophenone | NaHCO₃ | Ethanol | 4 | 88 | [13] |
| 2 | 2-Amino-5-chloropyridine, 2-bromo-1-(4-fluorophenyl)ethanone | K₂CO₃ | DMF | 6 | 91 | [17] |
Biological Signaling Pathways
Novel heterocyclic systems derived from chloro-imidazoles have demonstrated significant biological activity, primarily through the inhibition of protein kinases involved in cell proliferation and inflammation.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key regulator of inflammatory responses. Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of p38α MAP kinase.[11][18][19][20][21] Inhibition of p38α prevents the phosphorylation of downstream targets such as MAPKAPK2, which in turn blocks the production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Inhibition of the p38 MAP Kinase pathway by imidazo[1,2-a]pyridine derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth, proliferation, and survival.[22] Dysregulation of the EGFR pathway is a hallmark of many cancers. Imidazo[2,1-b]thiazole derivatives have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced cancer cell proliferation and survival.[6][7][8][23]
Caption: Inhibition of the EGFR signaling pathway by imidazo[2,1-b]thiazole derivatives.
Conclusion
The synthetic routes detailed in these application notes provide robust and efficient methods for accessing novel heterocyclic systems from readily available chloro-imidazoles. The demonstrated biological activities of these compounds as inhibitors of key kinase signaling pathways underscore their potential as scaffolds for the development of new therapeutic agents for a range of diseases, including cancer and inflammatory disorders. These protocols and the accompanying biological insights are intended to accelerate research and development in this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]
- 7. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of imidazo[2,1-b]thiazoles and thiazolines as potential antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 18. Inhibition of RIP2/RIck/CARDIAK activity by pyridinyl imidazole inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vilsmeier-Haack Reaction for the Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[1][2][3][4][5] The resulting aldehydes are valuable intermediates in organic synthesis, particularly in the construction of various heterocyclic scaffolds of medicinal interest.[6]
This document provides detailed application notes and protocols for the synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes using the Vilsmeier-Haack reaction. This class of compounds serves as a crucial building block in the development of novel pharmaceutical agents due to the prevalence of the imidazole moiety in biologically active molecules. The synthesis involves the reaction of 2-[alkyl(aryl)amino]acetamides with the Vilsmeier-Haack reagent to yield the target 1-alkyl(aryl)-4-chloro-1H-imidazole-5-carbaldehydes.[7][8]
Reaction Mechanism and Workflow
The synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes via the Vilsmeier-Haack reaction proceeds through a multi-step mechanism. Initially, the Vilsmeier reagent, a chloroiminium salt, is formed from DMF and POCl₃. This electrophilic species then reacts with the starting 2-[alkyl(aryl)amino]acetamide, leading to cyclization and subsequent formylation. The final step involves hydrolysis to yield the desired aldehyde.
A generalized workflow for this synthetic protocol is outlined below:
Caption: General workflow for the synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes.
The detailed mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic substitution on the electron-rich substrate.
Caption: Simplified mechanistic pathway of the Vilsmeier-Haack reaction for imidazole synthesis.
Experimental Protocols
The following is a general experimental protocol for the synthesis of 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes. Researchers should adapt this protocol based on the specific substrate and scale of the reaction.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
2-[Alkyl(aryl)amino]acetamide (starting material)
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium acetate or sodium carbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent is formed in situ.
-
-
Reaction with the Substrate:
-
Dissolve the 2-[alkyl(aryl)amino]acetamide in a suitable solvent (e.g., DMF or DCM).
-
Add the substrate solution to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium acetate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-substituted 4-chloro-1H-imidazole-5-carbaldehyde.
-
Data Presentation
The yield of the 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes is dependent on the nature of the substituent on the starting acetamide. Below is a template for tabulating the results from the synthesis of various derivatives.
| Entry | R (Substituent) | Starting Material | Product | Yield (%) | Melting Point (°C) |
| 1 | Methyl | 2-(Methylamino)acetamide | 4-Chloro-1-methyl-1H-imidazole-5-carbaldehyde | Data not available | Data not available |
| 2 | Ethyl | 2-(Ethylamino)acetamide | 4-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde | Data not available | Data not available |
| 3 | Phenyl | 2-(Phenylamino)acetamide | 4-Chloro-1-phenyl-1H-imidazole-5-carbaldehyde | Data not available | Data not available |
| 4 | 4-Tolyl | 2-((4-Tolyl)amino)acetamide | 4-Chloro-1-(4-tolyl)-1H-imidazole-5-carbaldehyde | Data not available | Data not available |
Note: Specific yield data from the primary literature was not available in the conducted search. Researchers should populate this table with their experimental findings.
Applications in Drug Development
1-Substituted 4-chloro-1H-imidazole-5-carbaldehydes are versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality can be readily transformed into other functional groups, allowing for the generation of diverse chemical libraries for screening. The imidazole core is a common feature in many approved drugs, and the specific substitution pattern of these compounds makes them attractive starting points for the development of new therapeutic agents in areas such as oncology, infectious diseases, and inflammation.
Safety Precautions
-
The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Proper cooling is essential to control the reaction temperature.
-
Quenching the reaction mixture with water should be done slowly and carefully, as it can be vigorous.
By following these protocols and safety guidelines, researchers can effectively synthesize 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes for use in further chemical synthesis and drug discovery efforts.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. pleiades.online [pleiades.online]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution Reactions on the Imidazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing enzyme inhibitors and receptor modulators. Nucleophilic substitution reactions on the imidazole ring, particularly at the C2 position, are a cornerstone for the synthesis and functionalization of these important molecules. However, the inherent electron-rich nature of the imidazole ring can render it unreactive towards nucleophiles.[1] This challenge is typically overcome by the presence of electron-withdrawing groups on the ring or by utilizing pre-functionalized imidazoles, such as 2-haloimidazoles, which serve as excellent substrates for substitution.[2][3]
This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions on the imidazole ring, with a focus on methods relevant to drug discovery and development.
Reactivity of the Imidazole Ring
The imidazole ring contains two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. The C2 carbon, situated between the two nitrogen atoms, is the most electron-deficient and therefore the most susceptible to nucleophilic attack.[3] Direct nucleophilic substitution on an unsubstituted imidazole is rare.[1] To facilitate these reactions, the imidazole ring is typically activated with electron-withdrawing groups or a leaving group is installed at the C2 position.
Logical Relationship of Imidazole Ring Reactivity
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones [organic-chemistry.org]
- 3. Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
use of 4-Chloro-5-methyl-1H-imidazole derivatives as antifungal agents
An in-depth exploration of 4-Chloro-5-methyl-1H-imidazole derivatives reveals their potential as a promising class of antifungal agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery of novel antifungal therapies. The information compiled herein is based on existing literature and outlines the synthesis, mechanism of action, and evaluation methodologies for these compounds.
Application Notes
Introduction
The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal drugs, presents a significant global health challenge. Imidazole derivatives have long been a cornerstone of antifungal therapy, with drugs like ketoconazole and miconazole being widely used.[1][2] The this compound scaffold represents a key pharmacophore that can be chemically modified to develop new drug candidates with improved potency, broader spectrum of activity, and better safety profiles. These compounds have demonstrated efficacy against a variety of fungal pathogens, making them a focal point for further research and development in agricultural and pharmaceutical chemistry.[3]
Mechanism of Action
The primary antifungal mechanism for most imidazole derivatives involves the disruption of the fungal cell membrane's integrity.[4]
1. Inhibition of Ergosterol Biosynthesis: The most well-established mechanism of action for azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. By binding to the heme iron of the enzyme, imidazole derivatives block the conversion of lanosterol to ergosterol.[1] This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which increases membrane permeability and inhibits fungal growth.[4]
Caption: Ergosterol Biosynthesis Inhibition Pathway.
2. Induction of Reactive Oxygen Species (ROS): Some studies on imidazole derivatives suggest an alternative or secondary mechanism of action involving the generation of reactive oxygen species (ROS).[6][7] An increase in intracellular ROS can lead to oxidative damage of essential cellular components, including lipids, proteins, and DNA, ultimately resulting in fungal cell death. This mechanism may be particularly relevant for overcoming resistance that develops through modifications in the ergosterol pathway.
Caption: ROS-Mediated Antifungal Action.
Quantitative Data Summary: Antifungal Activity
The following table summarizes the in vitro antifungal activity of selected imidazole derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL or as a percentage of activity.
| Compound Structure/Name | Fungal Strain | MIC (µg/mL) | Activity (%) | Reference |
| Flutrimazole | Dermatophytes, Yeasts | 0.025 - 5.0 | - | [5] |
| Scopulariopsis brevicaulis | 0.15 - 0.6 | - | [5] | |
| Imidazole derivative 4a (phenyl) | Candida albicans | - | 75% | |
| Imidazole derivative 4b (4-methoxy phenyl) | Candida albicans | - | 75% | |
| Imidazole derivative 4e (4-chlorophenyl) | Candida albicans | - | 68.5% | |
| Compound 31 (4-fluoro derivative) | Candida albicans (Fluconazole-resistant) | 8.0 | - | [8] |
| Candida spp. | 0.5 - 8.0 | - | [8] | |
| Compound 42 | Candida spp. | 2.0 - 32.0 | - | [8] |
| Compound 6c (Triazole derivative) | Candida albicans | 0.0625 | - | [9] |
| C. albicans (Fluconazole-resistant) | 4.0 | - | [9] | |
| Compound 8b (Fluconazole analogue) | Candida spp. | 0.5 | - | [10] |
| Compound 8c (Fluconazole analogue) | Candida spp. | 0.5 | - | [10] |
Note: Data for closely related imidazole and azole structures are included to provide a broader context for antifungal activity and structure-activity relationships.
Experimental Protocols
Protocol 1: General Synthesis of 4-Chloro-5-substituted-1H-imidazole Derivatives
This protocol outlines a general multi-step synthesis for 4-chloro-5-substituted-1H-imidazole derivatives, adapted from various reported methods.[3][11]
Materials:
-
Substituted benzaldehyde or ketone (e.g., p-methyl acetophenone)
-
Chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride)
-
Ammonium acetate or hydroxylamine hydrochloride
-
Cyanating agent (e.g., sodium cyanide), if applicable
-
Solvents (e.g., glacial acetic acid, ethyl acetate, isopropanol)
-
Base (e.g., anhydrous potassium carbonate)
Procedure:
-
Ring Formation (Condensation):
-
In a round-bottom flask, dissolve the starting aldehyde/ketone, a nitrogen source (e.g., ammonium acetate), and a dicarbonyl compound (e.g., benzil) in a suitable solvent like glacial acetic acid.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and precipitate the imidazole product by adding water.
-
Filter, wash, and dry the crude product.
-
-
Halogenation:
-
Suspend the synthesized imidazole precursor in a suitable solvent.
-
Add a chlorinating agent (e.g., phosphorus pentachloride) portion-wise at a controlled temperature.[3]
-
Stir the reaction until completion (monitored by TLC).
-
Carefully quench the reaction and extract the chlorinated imidazole derivative.
-
-
Further Functionalization (Optional):
-
Purification:
Caption: General Synthesis Workflow.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This is a standard method for evaluating antifungal activity.[8][10]
Materials:
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640)
-
Positive control drug (e.g., Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the culture medium to achieve the final desired inoculum concentration.
-
Plate Preparation:
-
Add 100 µL of culture medium to all wells of a 96-well plate.
-
Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (e.g., Fluconazole), a negative control (no drug), and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥90%) compared to the drug-free control well, determined visually or by reading the absorbance at a specific wavelength.[10]
Caption: Broth Microdilution Workflow for MIC.
Protocol 3: In Vivo Efficacy Evaluation in a Murine Model of Systemic Candidiasis
This protocol provides a framework for assessing the in vivo efficacy of a lead compound against a systemic fungal infection in mice.[9][10]
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c)
-
Candida albicans strain
-
Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Positive control drug (e.g., Fluconazole)
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least one week.
-
Infection:
-
Culture C. albicans and prepare an inoculum in sterile saline.
-
Infect mice via intravenous (tail vein) injection with a predetermined lethal or sub-lethal dose of C. albicans.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, positive control, test compound at various doses).
-
Begin treatment shortly after infection (e.g., 2 hours post-infection) and continue for a specified duration (e.g., once daily for 7 days).
-
-
Monitoring: Monitor the mice daily for signs of morbidity and mortality. Survival rates are a key endpoint.
-
Fungal Burden Assessment:
-
At the end of the study (or at a predetermined time point), euthanize a subset of animals from each group.
-
Aseptically remove target organs (typically kidneys, as they are a primary site of colonization).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenate and plate on agar (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates and count the number of colony-forming units (CFU).
-
Calculate the fungal burden as CFU per gram of tissue.
-
-
Data Analysis: Analyze survival data using Kaplan-Meier curves and compare fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Caption: In Vivo Efficacy Workflow.
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. ijfmr.com [ijfmr.com]
- 3. Buy 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | 120118-14-1 [smolecule.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo studies with flutrimazole, a new imidazole derivative with antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Imidazole-Based Fungicides
Disclaimer: Extensive research did not yield specific pesticides developed directly from a 4-Chloro-5-methyl-1H-imidazole base. Therefore, these application notes will focus on a closely related and commercially significant example: the development of fungicides derived from the 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile scaffold, a key intermediate in the synthesis of the fungicide Cyazofamid. This example serves as a representative model for the development of pesticides based on a substituted 4-chloro-imidazole core.
Introduction
The imidazole ring is a versatile scaffold in the development of agrochemicals due to its diverse biological activities.[1] While the specific compound this compound is not a direct precursor to known commercial pesticides, the broader class of substituted 4-chloro-imidazoles has proven to be a valuable foundation for the discovery of potent fungicides. This document outlines the application and development process of fungicides based on the 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile moiety, a key intermediate in the synthesis of the commercial fungicide Cyazofamid.[2][3]
Cyazofamid is a highly effective fungicide that controls diseases caused by oomycete pathogens, such as late blight in potatoes and downy mildew in grapes. Its mechanism of action involves the inhibition of the mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex), a different target site from many other oomycete fungicides, making it a valuable tool for resistance management.
These notes provide an overview of the synthesis, biological activity, and experimental protocols relevant to the research and development of pesticides derived from this imidazole-based structure.
Synthesis of the Core Intermediate
The key precursor for this class of fungicides is 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. Its synthesis is a multi-step process that is crucial for the subsequent development of the final active ingredient.
Experimental Protocol: Synthesis of 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile
This protocol is a generalized representation based on common organic synthesis methodologies.[4]
Materials:
-
p-tolylacetonitrile
-
Chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide)
-
Cyanating agent (e.g., sodium cyanide, trimethylsilyl cyanide)
-
Solvents (e.g., dichloromethane, acetonitrile, dimethylformamide)
-
Acid or base catalysts as required
-
Standard laboratory glassware and safety equipment
Procedure:
-
Step 1: Chlorination of p-tolylacetonitrile.
-
Dissolve p-tolylacetonitrile in a suitable solvent such as dichloromethane.
-
Slowly add a chlorinating agent (e.g., sulfuryl chloride) at a controlled temperature (typically 0-5 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the resulting α-chloro-p-tolylacetonitrile by distillation or chromatography.
-
-
Step 2: Imidazole Ring Formation.
-
React the α-chloro-p-tolylacetonitrile with a source of the C-N-C backbone of the imidazole ring. This can be achieved through various cyclization strategies. One common approach involves reaction with a formamide equivalent and a source of ammonia.
-
This step often requires heating and the use of a catalyst.
-
-
Step 3: Cyanation of the Imidazole Ring.
-
The 2-cyano group is introduced onto the imidazole ring. This can be achieved by reacting a 2-unsubstituted or 2-halo-imidazole intermediate with a cyanating agent.
-
The reaction conditions will depend on the specific reagents used.
-
-
Step 4: Chlorination of the Imidazole Ring.
-
The final chlorination at the 4-position of the imidazole ring is carried out using a suitable chlorinating agent.
-
The reaction is typically performed in an inert solvent and may require a catalyst.
-
Purification of the final product, 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, is achieved by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Development of the Active Ingredient: Cyazofamid
The intermediate, 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, is then used to synthesize the final active ingredient, Cyazofamid. This involves the addition of a dimethylsulfamoyl group to one of the nitrogen atoms of the imidazole ring.
Experimental Protocol: Synthesis of Cyazofamid
Materials:
-
4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile
-
Dimethylsulfamoyl chloride
-
A suitable base (e.g., triethylamine, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran, acetonitrile)
Procedure:
-
Dissolve 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base to deprotonate the imidazole nitrogen.
-
Slowly add dimethylsulfamoyl chloride to the reaction mixture at a controlled temperature.
-
Allow the reaction to proceed until completion, monitoring by TLC or High-Performance Liquid Chromatography (HPLC).
-
Quench the reaction and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Cyazofamid.
Biological Activity and Mechanism of Action
Cyazofamid exhibits high fungicidal activity against a range of oomycete pathogens. Its efficacy is attributed to its specific mode of action.
Mechanism of Action: Inhibition of Mitochondrial Respiration
Cyazofamid acts as a Quinone inside (Qi) inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This inhibition blocks the oxidation of ubiquinol at the Qi site, disrupting the production of ATP, which is essential for cellular processes in the fungus. This leads to the cessation of growth and eventual death of the pathogen.
Caption: Mechanism of action of Cyazofamid.
Quantitative Biological Data
The efficacy of a fungicide is determined through various in vitro and in vivo assays. The following table presents hypothetical, yet representative, data for a Cyazofamid-like compound against key oomycete pathogens.
| Pathogen | Common Name | In Vitro EC₅₀ (µg/mL) | In Vivo Protective Efficacy (%) |
| Phytophthora infestans | Late Blight | 0.05 - 0.2 | > 95 |
| Plasmopara viticola | Downy Mildew | 0.1 - 0.5 | > 90 |
| Pseudoperonospora cubensis | Downy Mildew | 0.2 - 0.8 | > 90 |
| Pythium ultimum | Damping-off | 0.5 - 1.5 | 80 - 90 |
EC₅₀ (Effective Concentration 50): The concentration of the compound that inhibits 50% of the fungal growth in vitro. In Vivo Protective Efficacy: The percentage reduction in disease severity on treated plants compared to untreated controls.
Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the EC₅₀ value of the test compound against a target fungal pathogen.
Materials:
-
Pure test compound
-
Target fungal culture (e.g., Phytophthora infestans)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)
-
Solvent for the test compound (e.g., dimethyl sulfoxide - DMSO)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the growth medium.
-
Add the appropriate volume of each dilution to molten PDA to achieve the final test concentrations. Include a solvent control (DMSO only) and a negative control (no compound).
-
Pour the amended agar into sterile petri dishes and allow them to solidify.
-
Place a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target fungus in the center of each agar plate.
-
Incubate the plates at the optimal temperature for the fungus (e.g., 18-20 °C for P. infestans) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.
-
Determine the EC₅₀ value by probit analysis or by plotting the percentage inhibition against the log of the compound concentration.
Caption: Workflow for in vitro mycelial growth inhibition assay.
Protocol 2: In Vivo Protective Efficacy Assay (Leaf Disc Method)
Objective: To evaluate the protective (prophylactic) activity of the test compound in preventing fungal infection on host plant tissue.
Materials:
-
Test compound formulated as a sprayable solution
-
Host plants (e.g., tomato or potato plants for P. infestans)
-
Spore suspension of the target pathogen
-
Humid chamber
-
Growth chamber or greenhouse
Procedure:
-
Prepare different concentrations of the test compound in a suitable formulation (e.g., with a surfactant).
-
Spray the plant leaves to the point of runoff. Include a control group sprayed only with the formulation blank.
-
Allow the leaves to dry completely.
-
After a set period (e.g., 24 hours), inoculate the treated leaves with a spore suspension of the target pathogen.
-
Place the plants in a humid chamber to facilitate infection.
-
Transfer the plants to a growth chamber with controlled temperature, humidity, and light conditions optimal for disease development.
-
After a specified incubation period (e.g., 5-7 days), assess the disease severity by estimating the percentage of leaf area covered by lesions.
-
Calculate the protective efficacy as the percentage reduction in disease severity in the treated plants compared to the control plants.
Conclusion
The 4-chloro-imidazole scaffold is a valuable starting point for the development of effective fungicides. While the specific compound this compound is not a direct precursor to known commercial products, the principles of synthesis, mechanism of action, and biological evaluation outlined here for the related Cyazofamid precursor provide a robust framework for researchers and scientists in the field of pesticide development. The unique mode of action of Qi inhibitors like Cyazofamid underscores the importance of exploring novel chemical spaces based on heterocyclic cores to combat fungal pathogens and manage the development of resistance.
References
- 1. 4-chloro-5-p-tolylimidazole-2-carbonitrile [sitem.herts.ac.uk]
- 2. 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | High Purity [benchchem.com]
- 3. CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole - Google Patents [patents.google.com]
- 4. Buy 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | 120118-14-1 [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Chloro-5-methyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-5-methyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying this compound and related substituted imidazoles are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities may include unreacted starting materials, byproducts from the chlorination process, and regioisomers. The purification strategy should be selected to effectively remove these contaminants.[1]
Q3: How can I assess the purity of my this compound after purification?
A3: The purity of the final product can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. An established HPLC method for this compound utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid.[2][3]
Q4: My compound is highly soluble in many common organic solvents. How can I effectively recrystallize it?
A4: If your compound is highly soluble, consider using a solvent system where it is soluble at elevated temperatures but sparingly soluble at room temperature or below. Solvent anti-solvent recrystallization is another effective technique. For chloro-imidazole derivatives, ethanol, acetonitrile, or mixtures like THF/water have been used successfully.[4][5]
Troubleshooting Guides
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Low recovery of the product after neutralization. | The imidazole salt is still soluble in the aqueous layer. | Ensure the aqueous layer is fully saturated with a salt like NaCl before extraction to decrease the solubility of your product. Use a larger volume or more portions of the organic solvent for extraction. |
| Incomplete neutralization. | Use a pH meter to ensure the aqueous layer has been brought to the correct pH to precipitate the neutral imidazole. | |
| The product is amphoteric and redissolves in excess acid or base. | Carefully monitor the pH during neutralization and avoid overshooting the isoelectric point. | |
| The product precipitates as an oil instead of a solid. | The product has a low melting point or is still impure. | Try to cool the solution to induce crystallization. If it remains an oil, extract it with an appropriate organic solvent and proceed with another purification method like column chromatography. |
| Emulsion formation during extraction. | High concentration of impurities or vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Let the mixture stand for a longer period. Gentle swirling is often more effective than vigorous shaking. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a different solvent or a solvent mixture. The ideal solvent should dissolve the compound when hot but not when cold. |
| No crystals form upon cooling. | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| The cooling process is too rapid, leading to oiling out. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The resulting crystals are colored. | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimal. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find the eluent that provides the best separation (Rf value of the product around 0.3-0.4). |
| The column is overloaded with the crude product. | Use a larger column or reduce the amount of crude material loaded. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight. | |
| The compound is streaking on the column. | The compound is too polar for the chosen eluent. | Add a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent to improve the peak shape. |
| The compound is acidic or basic and is interacting with the silica gel. | Consider using neutral alumina as the stationary phase or adding a modifier to the eluent. |
Data Presentation
The following table summarizes the effectiveness of an acid-base extraction method for a structurally related compound, 4(5)-chloro-2-cyano-5(4)-(4'-methylphenyl) imidazole, demonstrating the potential of this technique for purifying chloro-imidazole derivatives.[6]
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Organic Solvent | Aqueous Base |
| Acid-Base Extraction | 73.7 | 87.1 | 81.4 | Toluene | 10% Sodium Carbonate |
| Acid-Base Extraction | 73.7 | 96.2 | 74.6 | Dichloroethane | 10% Sodium Hydroxide |
| Acid-Base Extraction | 73.7 | 97.6 | 70.8 | Dichloroethane | 15% Sodium Hydroxide |
| Acid-Base Extraction | 73.7 | 98.2 | 71.1 | Ethyl Acetate | 10% Sodium Hydroxide |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is adapted from a method for a structurally similar chloro-imidazole derivative and is suitable for larger-scale purification.[6]
-
Dissolution: Dissolve the crude this compound in a mixture of an organic solvent (e.g., ethyl acetate or toluene) and an aqueous alkaline solution (e.g., 10% sodium hydroxide or sodium carbonate). The imidazole ring will be deprotonated to form a water-soluble salt.
-
Separation of Layers: Transfer the mixture to a separatory funnel and allow the layers to separate. The aqueous layer will contain the imidazole salt, while the organic layer will retain non-polar, non-acidic impurities.
-
Extraction of Aqueous Layer: Separate the layers and wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining organic impurities.
-
Neutralization and Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 10% hydrochloric acid) with stirring until the solution is neutralized to a pH of approximately 7. The purified this compound should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, acetonitrile, or a THF/water mixture). Heat the mixture to boiling. If the solid dissolves, it is a suitable solvent.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution at a gentle boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them.
Protocol 3: Flash Column Chromatography
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. Common systems for imidazole derivatives include ethyl acetate/hexanes or dichloromethane/methanol. The ideal system will give your product an Rf value of 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.
-
Elution: Run the column using the selected eluent system. An isocratic elution (constant solvent mixture) can be used, or a gradient elution (gradually increasing the polarity of the eluent) can be employed to separate compounds with close Rf values.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: Purification workflow for crude this compound.
References
- 1. 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | High Purity [benchchem.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 5-Chloro-1-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 6. CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole - Google Patents [patents.google.com]
Technical Support Center: Optimizing Imidazole Synthesis
Welcome to the technical support center for imidazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of imidazoles and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazoles?
A1: Several methods are widely used for imidazole synthesis, each with its advantages and specific applications. The most common include:
-
Debus-Radziszewski Synthesis: This is a classic and versatile method involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] It is a multi-component reaction often used for the commercial production of various imidazoles.[1]
-
Van Leusen Synthesis: This method allows for the preparation of imidazoles from aldimines by reacting them with tosylmethyl isocyanide (TosMIC).[3]
-
Wallach Synthesis: This synthesis involves the reaction of N,N'-disubstituted oxamide with phosphorus oxychloride to produce chloroimidazoles, which are then reduced.[4][5]
-
Microwave-Assisted Synthesis: This modern approach can significantly reduce reaction times and improve yields by using microwave irradiation to efficiently heat the reactants.[6][7]
Q2: I am observing a very low yield in my imidazole synthesis. What are the potential causes?
A2: Low yields are a common issue in imidazole synthesis and can stem from several factors:
-
Purity of Starting Materials: Impurities in reactants, such as the starting benzimidazole in certain syntheses, can interfere with the reaction.[8]
-
Quality of Reagents: Degradation of reagents, for instance, hydrogen peroxide solutions losing potency over time, can lead to lower yields.[8]
-
Reaction Temperature: Many imidazole syntheses have a significant activation energy and require precise temperature control.[8]
-
Reaction Conditions: The choice of solvent and catalyst can dramatically impact the yield. For example, in some syntheses, changing the solvent from methanol to ethanol or adding polar aprotic solvents can affect the outcome.[9]
-
Side Reactions: The formation of byproducts, such as oxazoles, can reduce the yield of the desired imidazole.[10]
Q3: How can I effectively purify my crude imidazole product?
A3: Purification of imidazole derivatives can be challenging due to their polarity and potential for co-elution with impurities. Common purification techniques include:
-
Column Chromatography: This is a standard method, but co-elution of the imidazole derivative with starting materials or other impurities can be an issue.[11] To address this, optimizing the solvent system is crucial.
-
Recrystallization: Finding a suitable solvent is key for successful recrystallization. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[12]
-
Acid-Base Extraction: This technique can be used to separate imidazole derivatives from non-basic impurities. The imidazole is protonated with a dilute acid and extracted into the aqueous layer.[11]
-
Aqueous Wash: For removing residual imidazole used as a catalyst, an aqueous wash of the organic layer during workup can be effective as imidazole is water-soluble.[12]
Troubleshooting Guides
Issue 1: Low or No Yield in Debus-Radziszewski Synthesis
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Ensure the molar ratios of the dicarbonyl compound, aldehyde, and ammonia source (e.g., ammonium acetate) are correct as per the established protocol. |
| Suboptimal Temperature | Monitor the reaction temperature closely. Some variations of this synthesis require specific heating conditions to proceed efficiently.[8] |
| Poor Solvent Choice | The solvent can significantly influence the reaction outcome. Acetic acid is commonly used, but in some cases, other solvents like DMSO or DMF might provide better results.[9][13] |
| Catalyst Inactivity | If a catalyst is used, ensure it is active and has not degraded. For copper-catalyzed reactions, the choice of the copper salt (e.g., CuI) can be critical.[13] |
| Amine Protection | When using substrates with multiple amine groups in acetic acid, protection of some amine functions by acetate can occur, preventing the desired cyclization.[14] Consider alternative solvents or protecting group strategies. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed.[8] |
| Side Product Formation | The formation of side products like 2-aroyl-4(5)-arylimidazoles can occur depending on the reaction conditions.[15] Modifying the reaction conditions (e.g., temperature, catalyst) may suppress side reactions. |
| Co-elution during Chromatography | An impurity that is not UV-active might be co-eluting with your product.[11] Analyze fractions using other methods like NMR or mass spectrometry to identify the unseen impurity. |
| Persistent Colored Impurities | Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[16] |
Experimental Protocols
Protocol 1: General Procedure for Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound and the aldehyde in glacial acetic acid.
-
Add ammonium acetate to the mixture.
-
Heat the reaction mixture at reflux (approximately 120°C) for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water to remove residual ammonium acetate and acetic acid.[17]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Visualizations
Caption: Workflow for Debus-Radziszewski Imidazole Synthesis.
Caption: Troubleshooting Logic for Low Yield in Imidazole Synthesis.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. zenodo.org [zenodo.org]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Imidazole synthesis [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications | MDPI [mdpi.com]
common impurities in 4-Chloro-5-methyl-1H-imidazole synthesis and their removal
Technical Support Center: Synthesis of 4-Chloro-5-methyl-1H-imidazole
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound. The information is compiled based on established chemical principles and synthetic methodologies for analogous imidazole compounds, intended to assist researchers, scientists, and drug development professionals in identifying and resolving common impurities and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in the synthesis of this compound?
Common impurities can originate from several sources:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 4-methylimidazole.
-
Reaction Byproducts: Side reactions, such as over-chlorination or incomplete cyclization, can generate structurally related byproducts. For instance, dichlorinated imidazole species or isomeric impurities could form.
-
Reagents and Solvents: Impurities from the reagents (e.g., thionyl chloride, sulfuryl chloride) or residual solvents used during the reaction and workup can contaminate the final product.[1][2][3]
-
Degradation Products: The target compound may degrade under certain conditions (e.g., high temperature, presence of moisture), leading to the formation of decomposition products.
Q2: My final product is discolored (e.g., yellow or brown) instead of the expected white or off-white solid. What could be the cause?
Discoloration often indicates the presence of trace impurities, which may include:
-
Oxidized Species: Imidazole rings can be susceptible to oxidation, leading to colored byproducts.
-
Polymeric Materials: Under harsh reaction conditions, starting materials or the product can sometimes polymerize, forming colored, often tarry, impurities.
-
Residual Reagents: Trace amounts of certain reagents or their decomposition products can be highly colored.
A thorough purification step, such as recrystallization or a wash with an appropriate solvent system, is recommended to remove these color-causing impurities.
Q3: Which analytical techniques are best for identifying and quantifying impurities in my sample?
For purity assessment and impurity profiling, the following techniques are highly recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main product and various impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by detecting characteristic signals, such as aromatic proton shifts from unreacted precursors.[4]
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities.[5]
Troubleshooting Guide: Impurity Removal
Issue 1: Presence of Non-polar Organic Impurities
If analysis (e.g., TLC, HPLC) indicates the presence of non-polar impurities, an alkaline wash can be an effective purification strategy. Many organic impurities are insoluble in aqueous alkali, while the imidazole product can be deprotonated to form a water-soluble salt.
dot
Caption: Workflow for removing non-polar impurities via alkaline wash.
Issue 2: Presence of Unreacted Starting Materials or Isomeric Byproducts
Recrystallization is a classic and highly effective method for removing impurities that have different solubility profiles from the desired product at various temperatures.
dot
Caption: Troubleshooting decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Alkaline Wash and Precipitation
This method is adapted from a procedure for a structurally similar compound and is effective for removing organic impurities that are insoluble in aqueous alkali.[1]
-
Preparation: Prepare a mixed solvent system. For every 1 part of the crude this compound, prepare a solution of 4-7 parts consisting of an organic solvent (e.g., toluene) and an alkaline aqueous solution (e.g., 5-15% sodium carbonate) at a ratio of approximately 1:9 (organic:aqueous).[1]
-
Dissolution: Add the crude product to the mixed solvent system in a reaction vessel.
-
Extraction: Raise the temperature to 20-50°C and stir the mixture for 0.5-2 hours.[1]
-
Separation: Stop stirring and allow the layers to separate. Collect the aqueous layer, which contains the deprotonated product.
-
Precipitation: Cool the aqueous layer to 0-30°C. Neutralize the solution by slowly adding dilute hydrochloric acid until the pH is neutral. A white solid should precipitate.[1]
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is based on general purification methods for imidazole derivatives and is useful for achieving high purity.[6]
-
Solvent Selection: Choose an appropriate solvent. Acetonitrile and ethanol are often suitable for imidazole hydrochlorides.[6] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Quantitative Data Summary
While specific data for this compound is not available in the search results, the following table illustrates the effectiveness of purification methods on analogous compounds, demonstrating typical purity improvements.
| Compound | Initial Purity | Purification Method | Final Purity | Yield (%) | Reference |
| 4(5)-chloro-2-cyano-5(4)-(4'-methylphenyl) imidazole | 73.7% | Alkaline wash (10% Sodium Carbonate/Toluene) | 87.1% | 81.4% | [1] |
| 5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile | Crude | Neutralization, wash with water, re-slurry in toluene | >95% (Assumed) | N/A | [3] |
| 4-methyl-5-ethoxymethyl-imidazole hydrochloride | Crude | Recrystallization from acetonitrile | Analytically Pure | 75% | [6] |
References
- 1. CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole - Google Patents [patents.google.com]
- 2. CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5- - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | High Purity [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
stability issues of halogenated imidazoles in various solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of halogenated imidazoles in various solvents. It is intended for researchers, scientists, and drug development professionals who may encounter stability-related challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of halogenated imidazoles in solution?
A1: The stability of halogenated imidazoles in solution is primarily influenced by three main factors:
-
The nature of the halogen substituent: The type of halogen atom (Fluorine, Chlorine, Bromine, Iodine) on the imidazole ring plays a significant role. The stability generally follows the trend of the carbon-halogen (C-X) bond dissociation energy: C-F > C-Cl > C-Br > C-I.[1] Therefore, iodo-substituted imidazoles are typically the least stable, while chloro-substituted ones are more stable.[1]
-
The properties of the solvent: The polarity and proticity of the solvent are critical. Polar protic solvents, such as water and alcohols, can solvate both the halogenated imidazole and potential nucleophiles, influencing reaction rates.[2][3][4][5] Polar aprotic solvents like DMSO and acetonitrile can also affect stability, often by influencing the reactivity of nucleophiles present in the solution.[2][3][6]
-
The pH of the solution (for aqueous and protic solvents): The pH can significantly impact the stability of halogenated imidazoles, particularly in aqueous environments. The imidazole ring itself is susceptible to pH-dependent degradation, and the rate of hydrolysis of the carbon-halogen bond can also be influenced by the concentration of hydronium or hydroxide ions.[7][8][9]
Q2: I am observing rapid degradation of my iodinated imidazole compound in methanol. What could be the cause and how can I mitigate it?
A2: Rapid degradation of iodinated imidazoles in methanol, a polar protic solvent, is a common issue. The lower bond dissociation energy of the C-I bond makes it more susceptible to nucleophilic attack.[1] Methanol itself can act as a nucleophile in a process called solvolysis, leading to the displacement of the iodide.
Mitigation Strategies:
-
Solvent Selection: If your experimental design allows, consider switching to a less nucleophilic or a polar aprotic solvent like acetonitrile or DMF.
-
Temperature Control: Lowering the temperature of your experiment and storage solutions can significantly reduce the rate of degradation.
-
pH Adjustment: If applicable, adjusting the pH to a range where the compound exhibits maximum stability (typically around pH 4-6 for many imidazoles) can be beneficial.[9]
-
Use Freshly Prepared Solutions: Prepare solutions of your iodinated imidazole immediately before use to minimize the time for degradation to occur.
Q3: How can I assess the stability of my halogenated imidazole compound in a specific solvent?
A3: A forced degradation study is the standard approach to assess the stability of a compound under various stress conditions.[10][11][12][13][14] This involves intentionally exposing a solution of your compound to conditions such as heat, acid, base, oxidation, and light to identify potential degradation products and determine the degradation rate. The stability is then monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[15]
Q4: What is a "stability-indicating method" and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) or compound of interest due to degradation.[16] It must be able to separate the intact compound from its degradation products, impurities, and other components in the sample matrix. This is crucial for obtaining accurate stability data and understanding the degradation pathways.[15][16] Reverse-phase HPLC with UV or mass spectrometric detection is the most common technique for developing stability-indicating methods.[15]
Troubleshooting Guides
Guide 1: Unexpected Degradation of Halogenated Imidazole in an Aprotic Solvent (e.g., DMSO, Acetonitrile)
Problem: You observe significant degradation of your chlorinated or brominated imidazole in a supposedly "stable" aprotic solvent like DMSO or acetonitrile.
Possible Causes & Troubleshooting Steps:
-
Presence of Nucleophilic Impurities:
-
Issue: The solvent may contain nucleophilic impurities (e.g., water, amines) that can react with the halogenated imidazole.
-
Solution: Use high-purity, anhydrous solvents. Consider purchasing solvents specifically designated for HPLC or sensitive applications.
-
-
Autocatalytic Degradation:
-
Issue: The degradation products themselves might be catalyzing further degradation.
-
Solution: Analyze your samples at earlier time points to identify the initial degradation products. If possible, perform the reaction in the presence of a non-nucleophilic base to scavenge any acidic byproducts that might be promoting degradation.
-
-
Photodegradation:
-
Issue: Many imidazole derivatives are sensitive to light.[12] Exposure to ambient or UV light can induce degradation.
-
Solution: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Conduct experiments under controlled lighting conditions.
-
Guide 2: Poor Mass Balance in a Forced Degradation Study
Problem: After conducting a forced degradation study and analyzing the samples by HPLC, the total percentage of the parent compound and its observed degradation products is significantly less than 100%.
Possible Causes & Troubleshooting Steps:
-
Formation of Non-UV Active Degradants:
-
Issue: Some degradation pathways may lead to products that do not absorb UV light at the detection wavelength used.
-
Solution: Use a mass spectrometer (LC-MS) in parallel with a UV detector to identify non-chromophoric degradation products.
-
-
Formation of Volatile Degradants:
-
Issue: The degradation may produce volatile compounds that are lost from the sample before or during analysis.
-
Solution: Use headspace gas chromatography (GC) to analyze for volatile degradation products.
-
-
Precipitation of Degradants:
-
Issue: Degradation products may be poorly soluble in the solvent and precipitate out of the solution.
-
Solution: Visually inspect your samples for any precipitate. If observed, try to dissolve the precipitate in a stronger solvent and analyze it separately.
-
-
Degradants Adsorbing to the HPLC Column:
-
Issue: Highly polar or charged degradation products might be irreversibly adsorbed onto the HPLC column.
-
Solution: Modify the mobile phase (e.g., change pH, ionic strength, or organic modifier) to ensure all components are eluted from the column. A thorough column wash after each run is also recommended.
-
Data Presentation: Stability of Halogenated Imidazoles
Table 1: Estimated Comparative Stability (Half-life) of 4-Substituted Imidazoles in Various Solvents at Room Temperature (25°C)
| Compound | Solvent | Estimated Half-life (t½) | Notes |
| 4-Chloro-1H-imidazole | DMSO | > 30 days | Generally stable. |
| Acetonitrile | > 30 days | Considered stable for most applications. | |
| Methanol | 14 - 28 days | Susceptible to slow solvolysis. | |
| Water (pH 7) | 7 - 14 days | Hydrolysis can occur. | |
| 4-Bromo-1H-imidazole | DMSO | 14 - 28 days | More reactive than the chloro-analog. |
| Acetonitrile | 14 - 28 days | Moderate stability. | |
| Methanol | 2 - 7 days | Prone to solvolysis. | |
| Water (pH 7) | 1 - 5 days | Faster hydrolysis than the chloro-analog. | |
| 4-Iodo-1H-imidazole | DMSO | 1 - 5 days | Relatively unstable. |
| Acetonitrile | 1 - 5 days | Prone to degradation. | |
| Methanol | < 24 hours | Rapid solvolysis is expected. | |
| Water (pH 7) | < 24 hours | Unstable, rapid hydrolysis. |
Disclaimer: The half-life values in this table are estimates based on chemical principles of C-X bond strength and solvent nucleophilicity. Actual values will vary depending on the specific experimental conditions (e.g., purity of solvents, presence of catalysts, light exposure).
Table 2: Influence of pH on the Stability (Estimated Half-life) of 4-Iodo-1H-imidazole in Aqueous Buffers at 25°C
| pH | Buffer System | Estimated Half-life (t½) | Predominant Degradation Pathway |
| 2 | HCl | 12 - 24 hours | Acid-catalyzed hydrolysis |
| 4 | Acetate | 2 - 4 days | Slower hydrolysis, region of maximum stability |
| 7 | Phosphate | < 12 hours | Neutral and base-catalyzed hydrolysis |
| 10 | Carbonate | < 1 hour | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Halogenated Imidazole
This protocol outlines a general procedure for conducting a forced degradation study.[10][11][13][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the halogenated imidazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[10][12]
-
Thermal Degradation: Incubate the stock solution at 80°C in the dark.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Run a dark control in parallel.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A gradient elution is recommended to ensure the separation of degradants with a wide range of polarities. A typical starting gradient could be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15][16]
Visualizations
Caption: Workflow for a forced degradation study of a halogenated imidazole.
Caption: General degradation pathways for halogenated imidazoles.
Caption: Troubleshooting logic for unexpected degradation of halogenated imidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chm.razi.ac.ir [chm.razi.ac.ir]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. sgs.com [sgs.com]
- 15. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
methods to improve yield in multi-step imidazole synthesis
Welcome to the Technical Support Center for multi-step imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your synthesis.
Q1: My reaction yield is consistently low or non-existent. What are the common causes?
A: Low yields in imidazole synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reactants like aldehydes or dicarbonyl compounds can interfere with the reaction, leading to side products or inhibition of the desired pathway.[1] Always ensure you are using highly pure starting materials.
-
Reaction Conditions: Imidazole synthesis is highly sensitive to reaction conditions. Factors like temperature, solvent, catalyst, and reaction time are critical.[2][3] Suboptimal conditions can lead to incomplete reactions or decomposition of products.[2] For instance, excessive heat can cause the decomposition of imidazole-4,5-dicarboxylic acid.[1]
-
Incomplete Reactions: The reaction may not be running to completion. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst.[1] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[2]
-
Moisture and Air Sensitivity: Some reagents or intermediates may be sensitive to moisture or air. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.
-
Side Reactions: The formation of unwanted side products is a common issue that reduces the yield of the desired imidazole derivative.[4] The choice of solvent and catalyst can significantly influence the selectivity of the reaction.
Q2: I'm observing a complex mixture of products and byproducts. How can I improve the reaction's selectivity?
A: Improving selectivity involves fine-tuning the reaction parameters to favor the formation of the desired product.
-
Solvent Selection: The choice of solvent is crucial as it can influence reaction pathways and stabilize intermediates. Polar aprotic solvents like DMSO and DMF are often used, but sometimes a mixture, like ethanol-water, can provide the highest yields.[5] For instance, in one study on trisubstituted imidazoles, butanol was found to give an 85% yield, which was superior to solvents like DMF (65%) and water (10%).[6]
-
Catalyst Choice: The right catalyst can dramatically improve both yield and selectivity. For multicomponent reactions, catalysts like CuI, taurine, or various solid-supported catalysts have been shown to be effective.[5][6] For example, a Schiff's base nickel complex catalyst has been used for a highly efficient one-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles.[7]
-
Temperature Control: Running the reaction at the optimal temperature is key. Some reactions require elevated temperatures to overcome the activation energy, while for others, excessive heat can promote side reactions or product degradation.[1][2]
Q3: My Debus-Radziszewski synthesis is giving poor yields. What specific methods can I use to improve it?
A: The Debus-Radziszewski reaction, while versatile, is known for sometimes providing low yields with conventional methods.[4][8] Modern techniques can significantly boost its efficiency.
-
Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique to increase yields and drastically reduce reaction times.[4][8][9] The direct coupling of microwave energy with polar molecules leads to efficient internal heating, often resulting in higher yields compared to conventional refluxing.[9]
-
Ultrasonic Irradiation: Similar to microwaves, ultrasound can enhance reaction rates and yields.[10] Sonochemistry promotes the condensation reaction, and studies have shown that ultrasound-assisted methods can achieve yields of 73-98% in shorter times compared to conventional heating (38-86%).[10]
-
Catalyst Optimization: The use of specific catalysts like ammonium molybdate ((NH₄)₆Mo₇O₂₄⋅4H₂O) or Ni-C has been shown to improve the yields of the Debus-Radziszewski synthesis.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common multi-component reactions for synthesizing substituted imidazoles?
A1: The most prevalent methods are the Debus-Radziszewski synthesis and the Van Leusen imidazole synthesis.[7][11][12] The Debus-Radziszewski reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[10][13] The Van Leusen method utilizes tosylmethyl isocyanide (TosMIC) reagents and imines.[7]
Q2: How does solvent choice impact the yield of imidazole synthesis?
A2: Solvents play a critical role by stabilizing intermediates and influencing reaction kinetics.[5] Polar protic solvents like water and alcohols can stabilize charged intermediates through hydrogen bonding.[5] Aprotic solvents such as DMSO and DMF can create a favorable environment for nucleophilic reactions.[5] The optimal solvent is highly dependent on the specific reactants and reaction type. For example, a study on 2,4,5-triaryl-1H-imidazoles found that a 1:1 ethanol-water mixture gave the highest yield (90%).[5]
Q3: Can alternative energy sources improve my synthesis?
A3: Yes, alternative energy sources are highly effective. Microwave-assisted synthesis and ultrasonic irradiation are well-documented methods for improving yields, reducing reaction times, and promoting greener chemistry by sometimes enabling solvent-free reactions.[4][9][10][14] For example, microwave-assisted synthesis of trisubstituted imidazoles has been shown to produce excellent yields in minutes compared to hours with conventional heating.[4]
Q4: How do I choose the right starting materials for synthesizing a specific substituted imidazole?
A4: The substitution pattern of the final imidazole product is determined by the starting materials.
-
For 2,4,5-trisubstituted imidazoles , the Debus-Radziszewski reaction is common, using a 1,2-dicarbonyl compound (determines R4, R5), an aldehyde (determines R2), and ammonium acetate.[12]
-
For 1,2,4,5-tetrasubstituted imidazoles , a primary amine is used instead of ammonium acetate, with the amine's R-group becoming the N1 substituent.[10][13]
-
For 2,4(5)-disubstituted imidazoles , one approach involves the oxidation of a methyl ketone to a glyoxal, followed by condensation with an aldehyde and ammonium acetate.[11]
Data on Yield Improvement Strategies
Quantitative data from various studies are summarized below to highlight the impact of different optimization strategies.
Table 1: Effect of Solvent on the Yield of 2,4,5-Trisubstituted Imidazoles
This table summarizes the results from a copper-catalyzed synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, demonstrating the significant impact of the solvent on product yield.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMSO | 140 | 90 | 75 |
| 2 | DMF | 140 | 90 | 65 |
| 3 | Butanol | Reflux | 20 | 85 |
| 4 | Ethanol | Reflux | 70 | 76 |
| 5 | Methanol | Reflux | 90 | 74 |
| 6 | Water | Reflux | 90 | 10 |
| 7 | Toluene | 110 | 90 | 67 |
| 8 | CH₃CN | Reflux | 90 | 68 |
Data adapted from a study on copper-catalyzed multicomponent reactions. The reaction involved 4-chlorobenzaldehyde, benzoin, and ammonium acetate with a CuI catalyst.[6]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
This table illustrates the improved yields and reduced reaction times for the synthesis of various 2,4,5-trisubstituted imidazoles using microwave irradiation compared to conventional heating.
| Entry | Aldehyde Substituent | Method | Time | Yield (%) |
| 1 | 4-Cl | Conventional | 1-2 hours | 75 |
| Microwave | 5-8 min | 92 | ||
| 2 | 4-OCH₃ | Conventional | 1-2 hours | 70 |
| Microwave | 5-8 min | 90 | ||
| 3 | 4-NO₂ | Conventional | 1-2 hours | 65 |
| Microwave | 5-8 min | 88 |
Data synthesized from studies on microwave-assisted Debus-Radziszewski reactions.[4][9]
Visual Guides and Workflows
Troubleshooting Workflow for Low Yield
This diagram outlines a systematic process for diagnosing and resolving issues of low yield in imidazole synthesis.
Caption: A workflow for troubleshooting low product yield.
Debus-Radziszewski Synthesis Pathway
This diagram illustrates the general reaction pathway for the synthesis of a 2,4,5-trisubstituted imidazole.
Caption: General pathway of the Debus-Radziszewski reaction.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is a general method adapted from literature for improving yields and reducing reaction times.[4]
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ammonium acetate (2.0-5.0 mmol)
-
Catalyst (e.g., glacial acetic acid, silica gel, or none)
-
Ethanol (as solvent, if not solvent-free)
-
Microwave reactor vial (10 mL)
Procedure:
-
Place the 1,2-dicarbonyl compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and ammonium acetate (excess, e.g., 3.0 mmol) into a 10 mL microwave reactor vial.
-
If the reaction is not solvent-free, add a minimal amount of a suitable solvent like ethanol or glacial acetic acid (e.g., 2-3 mL). For solvent-free conditions, proceed without adding a solvent.[14]
-
Add a catalyst if required by the specific reaction. Some microwave-assisted syntheses proceed efficiently without any catalyst.
-
Seal the vial with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters. A typical setting is 100-140°C, with a power of 150-300 W, for a duration of 3-10 minutes.[9]
-
Monitor the reaction progress after the initial run using TLC (e.g., with a hexane:ethyl acetate mobile phase).[9]
-
Once the reaction is complete, cool the vial to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure substituted imidazole.[5]
Protocol 2: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol describes an efficient synthesis using a copper catalyst, which has been shown to produce high yields in short reaction times.[6]
Materials:
-
α-Hydroxy ketone (e.g., Benzoin) (1.0 mmol) or 1,2-Diketone (e.g., Benzil)
-
Substituted aldehyde (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Copper(I) iodide (CuI) (15-20 mol%)
-
n-Butanol (7 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the α-hydroxy ketone (1.0 mmol), the aldehyde (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (15 mol%).
-
Add n-butanol (7 mL) as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 117°C for n-butanol).
-
Maintain the reflux for 20-30 minutes. Monitor the reaction's completion by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water, which should cause the product to precipitate.
-
Stir for 15-20 minutes to ensure complete precipitation.
-
Filter the resulting solid through a Buchner funnel and wash thoroughly with water.
-
Dry the crude product.
-
Purify the product by recrystallization from ethanol to yield the pure 2,4,5-trisubstituted imidazole.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. nano-ntp.com [nano-ntp.com]
- 6. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 9. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 14. asianpubs.org [asianpubs.org]
Technical Support Center: Identifying and Minimizing Side Products in Imidazole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side products in your imidazole reactions. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in imidazole synthesis?
A1: The formation of side products is highly dependent on the specific synthetic route employed. However, some common side products include:
-
Regioisomers: In the N-alkylation of unsymmetrically substituted imidazoles, a mixture of N-1 and N-3 alkylated products can be formed.
-
Over-alkylation/Dialkylation: The second nitrogen atom in the imidazole ring can undergo alkylation, leading to the formation of imidazolium salts.[1]
-
C-alkylation: Although less common, alkylation can sometimes occur at the C2 position of the imidazole ring, especially if the nitrogen atoms are sterically hindered.[1]
-
Oxazoles: In the Van Leusen imidazole synthesis, premature reaction of the aldehyde with tosylmethyl isocyanide (TosMIC) can lead to the formation of oxazole byproducts.[2]
-
2-Aroyl-4(5)-arylimidazoles: The formation of these side products can occur in certain syntheses of 2,4(5)-diarylimidazoles and is strongly influenced by reaction conditions.[3]
-
Decomposition Products: Some imidazole derivatives or starting materials may be unstable at high temperatures or in the presence of strong bases, leading to decomposition.[1]
Q2: My N-alkylation reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the N-alkylation of imidazoles can be challenging. Here are several strategies to consider:
-
Steric Hindrance: The regioselectivity is often influenced by the steric bulk of the substituents on the imidazole ring and the alkylating agent. Larger substituents can direct the alkylation to the less sterically hindered nitrogen.
-
Protecting Groups: Introducing a removable protecting group on one of the nitrogen atoms can ensure alkylation occurs at the desired position.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of regioisomers. Systematic screening of these parameters is often necessary.
-
Metal Catalysis: Certain metal catalysts have been shown to direct the N-arylation of imidazoles with high regioselectivity.[3]
Q3: I am observing significant amounts of dialkylated imidazolium salt in my reaction. How can I prevent this?
A3: The formation of dialkylated products is a common issue, particularly when using highly reactive alkylating agents or an excess of the alkylating agent. To minimize this side reaction:
-
Control Stoichiometry: Use a slight excess of the imidazole reactant (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[1]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[1]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation more than the first, thus improving selectivity for the mono-alkylated product.
Q4: My reaction mixture is turning dark, and the yield is low. What could be the cause?
A4: A dark reaction mixture often indicates decomposition of starting materials or products.[1] This can be caused by:
-
High Temperatures: Some imidazole derivatives are thermally unstable. Try running the reaction at a lower temperature.
-
Strong Bases: Strong bases can sometimes promote decomposition pathways. Consider using a weaker base if your reaction allows.
-
Air or Moisture Sensitivity: Some reactions, especially those involving organometallic reagents or catalysts, are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with dry solvents and reagents.
Troubleshooting Guides
This section provides solutions to common problems encountered during various imidazole synthesis methods.
Issue: Low Yield in Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, can sometimes suffer from low yields.[4][5]
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. Reflux temperatures are often employed. |
| Poor Catalyst Performance | While the traditional reaction can be catalyst-free, the use of catalysts like silicotungstic acid, DABCO, or boric acid can significantly improve yields. Microwave-assisted synthesis has also been shown to reduce reaction times and enhance yields.[6] |
| Inappropriate Solvent | Ethanol is a common solvent, but exploring other options like methanol or even solvent-free conditions with microwave irradiation may improve results. |
Issue: Formation of Side Products in Metal-Catalyzed Imidazole Synthesis
Metal-catalyzed reactions, such as copper-catalyzed N-arylation, are powerful methods for imidazole synthesis but can be sensitive to reaction conditions.[3][6]
| Possible Cause | Suggested Solution |
| Air and Moisture Sensitivity | Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly dried. |
| Incorrect Base Selection | The choice of base is critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base depends on the specific substrates and should be screened. |
| Suboptimal Temperature | The reaction temperature should be carefully controlled and optimized based on literature precedents for similar substrates. |
Experimental Protocols
General Protocol for N-Alkylation of Imidazole
This protocol provides a general procedure for the N-alkylation of imidazole using an alkyl halide.
-
Deprotonation: To a solution of imidazole in an appropriate anhydrous solvent (e.g., THF, DMF, or acetonitrile), add a suitable base (e.g., NaH, K₂CO₃, or Cs₂CO₃) at 0 °C under an inert atmosphere.[1] The choice of a strong base like NaH is for less reactive imidazoles, while weaker bases are often sufficient for more reactive alkylating agents.[1]
-
Alkylation: To the resulting mixture, add the alkylating agent dropwise at 0 °C. The reactivity of alkyl halides follows the order I > Br > Cl.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride at 0 °C.[1]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Regioselective Synthesis of 1-Alkyl-4-Nitro-1H-Imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole?
A1: The main challenge is controlling the regioselectivity of the N-alkylation reaction. 4-nitro-1H-imidazole exists in a tautomeric equilibrium, and alkylation can occur on either of the two nitrogen atoms, leading to a mixture of 1-alkyl-4-nitro-1H-imidazole and 1-alkyl-5-nitro-1H-imidazole. Other challenges include achieving high yields, especially at room temperature, and potential side reactions like the formation of quaternary imidazolium salts with highly reactive alkylating agents.[1][2][3]
Q2: What key factors influence the regioselectivity of N-alkylation of 4-nitroimidazole?
A2: Several factors govern the regioselectivity:
-
Electronic Effects: The electron-withdrawing nitro group at the C4 position deactivates the adjacent N3 nitrogen, making the N1 nitrogen more nucleophilic and thus favoring alkylation at the N1 position.[4][5]
-
Steric Hindrance: The size of the alkylating agent can influence the site of attack. Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom.[4][5]
-
Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction's outcome.[5] Basic conditions generally favor the formation of the 1-alkyl-4-nitro isomer.[3]
Q3: Which reaction conditions generally favor the formation of the desired 1-alkyl-4-nitro-1H-imidazole isomer?
A3: Studies have shown that conducting the alkylation in acetonitrile with potassium carbonate (K2CO3) as the base and heating the reaction to around 60°C provides good yields of the N-1 alkylated product. This is in contrast to reactions performed at room temperature, which often result in lower yields.
Troubleshooting Guide
Problem 1: Low yield of the desired 1-alkyl-4-nitro-1H-imidazole.
-
Possible Cause 1: Reaction temperature is too low.
-
Solution: Increase the reaction temperature. Heating the reaction mixture, for instance to 60°C, has been shown to significantly improve yields.
-
-
Possible Cause 2: Inappropriate choice of base and/or solvent.
-
Solution: The combination of potassium carbonate (K2CO3) as the base and acetonitrile (CH3CN) as the solvent has been reported to give better yields compared to other combinations like KOH in DMSO or DMF.
-
Problem 2: Formation of a mixture of regioisomers (1,4- and 1,5-isomers).
-
Possible Cause: Reaction conditions not optimized for regioselectivity.
-
Solution: While the alkylation of 4-nitroimidazole generally favors the N-1 position, optimizing reaction conditions is key. Using a base like K2CO3 helps in the formation of the imidazole anion, where the negative charge is delocalized. The electronic effect of the nitro group then directs the alkylation to the N-1 position. Ensure the reaction is running under basic conditions to favor the desired 1,4-isomer.[3] For certain substrates, alkylation in acidic media at different temperatures can be explored to favor one isomer over the other, although this can be complex.[6]
-
Problem 3: The reaction is not proceeding to completion.
-
Possible Cause 1: Insufficient reaction time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from one to three hours or longer depending on the specific alkylating agent and conditions.
-
-
Possible Cause 2: Reactivity of the alkylating agent.
-
Solution: Ensure the alkylating agent is sufficiently reactive. If using a less reactive agent, you may need to increase the temperature or reaction time.
-
Quantitative Data Summary
The following table summarizes the yields of 1-alkyl-4-nitro-1H-imidazoles obtained under various reaction conditions, based on reported experimental data.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl bromoacetate | K2CO3 | CH3CN | Room Temp | 40 | [7] |
| Ethyl bromoacetate | K2CO3 | DMSO | Room Temp | 35 | [7] |
| Ethyl bromoacetate | K2CO3 | DMF | Room Temp | 30 | [7] |
| Various Alkyl Halides | K2CO3 | CH3CN | 60 | 66-85 |
Experimental Protocols
General Procedure for N-Alkylation of 4-Nitro-1H-imidazole
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
Materials:
-
4-nitro-1H-imidazole
-
Alkylating agent (e.g., alkyl halide)
-
Potassium carbonate (K2CO3) or Potassium hydroxide (KOH)
-
Anhydrous acetonitrile (CH3CN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Protocol 1: Using Acetonitrile as Solvent
-
To a solution of 4-nitro-1H-imidazole (7.87 mmol) in anhydrous acetonitrile (30 mL), add potassium carbonate (8.7 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the alkylating agent (15.74 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60°C and monitor the progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (50 mL).
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent in vacuo.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient).
Protocol 2: Using DMSO or DMF as Solvent
-
To a solution of 4-nitro-1H-imidazole (7.87 mmol) in DMSO or DMF, add potassium carbonate or potassium hydroxide (8.7 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the alkylating agent (15.74 mmol) dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography if necessary.
Visualizations
Caption: General reaction pathway for the N-alkylation of 4-nitroimidazole.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
scaling up the synthesis of 4-methyl-5-chloromethyl-imidazole hydrochloride for industrial production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-methyl-5-chloromethyl-imidazole hydrochloride for industrial production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis process.
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | Incomplete reaction. | Monitor the reaction progress using NMR spectroscopy to ensure the consumption of starting materials.[1] Extend the reaction time or increase the temperature within the recommended range (50°C to 110°C) if necessary.[1] |
| Suboptimal molar ratio of reactants. | Use a molar ratio of 4-methylimidazole to formaldehyde between 1:1 and 1:1.5.[1] | |
| Loss of product during workup and purification. | Optimize the recrystallization process. Avoid excessive washing of the filtered product. Attempt to recover additional product from the mother liquor.[1] | |
| Product Discoloration (Yellow to Brown) | Formation of polymeric by-products. | Ensure the reaction temperature does not significantly exceed the recommended range. Use purified starting materials, as impurities can promote side reactions. |
| Presence of trace metal impurities. | Use glass-lined or other appropriate non-reactive reactor vessels. | |
| Presence of Bis(chloromethyl) ether (BCME) Impurity | Inherent side reaction of the Blanc chloromethylation. | Extreme Caution: BCME is a potent carcinogen. Implement strict safety protocols. To remove BCME, consider hydrolysis by adding methanol to the reaction mixture to a concentration of 50% and stirring for several hours. The BCME will hydrolyze, and the resulting products can be removed during workup.[2] Another method involves neutralizing BCME with dilute aqueous ammonia, but this may also hydrolyze the desired product.[2] |
| Inconsistent Crystal Quality After Recrystallization | Rapid cooling during crystallization. | Allow the solution to cool slowly to form more uniform and larger crystals. Seeding the solution with a small amount of pure product can also promote better crystal growth. |
| Impurities inhibiting crystal formation. | Perform a pre-purification step, such as a charcoal treatment of the solution before crystallization, to remove colored impurities. | |
| Difficulty Filtering the Product | Very fine particles clogging the filter. | Adjust the crystallization parameters to obtain larger crystals. Consider using a different filter medium or a centrifuge for separation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended industrial-scale synthesis method for 4-methyl-5-chloromethyl-imidazole hydrochloride?
A1: The recommended method is the reaction of 4-methylimidazole with formaldehyde and an excess of hydrogen chloride in an aqueous solution.[1] This direct chloromethylation is suitable for industrial production.[1]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: The key parameters are temperature (ideally between 50°C and 110°C), the molar ratio of reactants (4-methylimidazole to formaldehyde ratio of 1:1 to 1:1.5), and the concentration of hydrogen chloride.[1] Maintaining a sufficient excess of HCl is crucial for the reaction to proceed efficiently.[1]
Q3: How can the progress of the reaction be monitored?
A3: The reaction can be followed by taking samples from the reaction mixture and analyzing them by NMR spectroscopy.[1]
Q4: What are the primary safety concerns associated with this synthesis?
A4: The primary safety concern is the potential formation of the highly carcinogenic by-product, bis(chloromethyl) ether (BCME).[2] The reaction also involves the use of corrosive hydrogen chloride gas and should be carried out in a well-ventilated area with appropriate personal protective equipment.
Q5: What are the recommended purification methods for the final product on an industrial scale?
A5: The product is typically purified by recrystallization.[1] Suitable solvents for recrystallization are ethanol or acetonitrile.[1] The process involves dissolving the crude product in the hot solvent and then cooling to allow the purified product to crystallize.[1]
Q6: How can residual starting material (4-methylimidazole) be removed from the final product?
A6: Unreacted 4-methylimidazole is generally more soluble in the recrystallization solvents than the hydrochloride salt product. A properly executed recrystallization should effectively remove residual starting material.
Experimental Protocols
Method 1: Industrial Scale Synthesis from 4-Methylimidazole
This method is adapted from the process described in US Patent 4,211,875 A.[1]
Materials:
-
4-methylimidazole
-
Formaldehyde (or a formaldehyde oligomer)
-
Concentrated hydrochloric acid
-
Hydrogen chloride gas
-
Ethanol
-
Ether
Procedure:
-
Dissolve 4-methylimidazole in aqueous concentrated hydrochloric acid to prepare a 10-25% strength by weight solution.
-
Add formaldehyde to the solution, maintaining a molar ratio of 4-methylimidazole to formaldehyde between 1:1 and 1:1.5.
-
Heat the reaction mixture to between 50°C and 110°C.
-
Continuously pass gaseous hydrogen chloride through the reaction mixture. The reaction is typically carried out for 5 to 20 hours.
-
Monitor the reaction progress by NMR spectroscopy.
-
Once the reaction is complete, distill off the aqueous hydrochloric acid under reduced pressure.
-
To the residue, add a solution of HCl gas in ethanol and heat to boiling.
-
Cool the solution to approximately +5°C to precipitate the product.
-
Filter the precipitate, wash with a solution of HCl gas in ether, and dry under reduced pressure to obtain 4-methyl-5-chloromethyl-imidazole hydrochloride.[1]
Method 2: Laboratory Scale Synthesis from 4-Hydroxymethyl-5-methylimidazole
This method is based on the procedure from PrepChem.com.
Materials:
-
4-hydroxymethyl-5-methylimidazole
-
Thionyl chloride
-
Diethyl ether
Procedure:
-
In a fume hood, cool thionyl chloride in an ice bath under a nitrogen atmosphere.
-
Slowly add 4-hydroxymethyl-5-methylimidazole in small portions, maintaining the temperature between 10°C and 20°C. A precipitate will form.
-
After the addition is complete, slowly raise the temperature to 55°C ±5°C and hold for 30 minutes.
-
Cool the mixture to 10°C and dilute with diethyl ether.
-
Collect the precipitate by filtration, wash thoroughly with diethyl ether, and air dry to yield 4-methyl-5-chloromethyl-imidazole hydrochloride.
Visualizations
Caption: Industrial synthesis workflow for 4-methyl-5-chloromethyl-imidazole hydrochloride.
Caption: Decision tree for troubleshooting low product yield.
Caption: Key safety and handling precautions for the synthesis.
References
troubleshooting guide for the synthesis of 2,4,5-trisubstituted imidazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4,5-trisubstituted imidazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My reaction yield is consistently low. What are the possible causes and solutions?
Low yields in the synthesis of 2,4,5-trisubstituted imidazoles can stem from several factors, including suboptimal reaction conditions, inefficient catalysts, or side reactions. Here are some troubleshooting steps:
-
Optimize Reaction Conditions:
-
Temperature: Many classical methods require high temperatures and long reaction times, which can lead to product degradation.[1] Consider using microwave irradiation, which has been shown to significantly reduce reaction times from hours to minutes and improve yields.[2][3][4] For instance, a nickel-catalyzed reaction that yielded 70% in 4.5 hours under conventional heating produced a 90% yield in just 20 minutes with microwave assistance.[3]
-
Solvent: The choice of solvent can be critical. While some reactions proceed in refluxing acetic acid, this can be harsh.[1] Ethanol has been identified as an effective solvent in some catalytic systems.[3] Solvent-free conditions, often coupled with microwave irradiation, have also proven highly effective, offering environmental benefits and often leading to higher yields.[1][2][4]
-
Reactant Stoichiometry: An excess of ammonium acetate is commonly used as the ammonia source.[5][6] The optimal molar ratio of benzil:aldehyde:ammonium acetate has been reported to be 1:1:2.5 in some protocols.[4][6]
-
-
Evaluate Your Catalytic System:
-
The traditional Debus-Radziszewski reaction often suffers from low yields and harsh conditions.[1] A wide array of more efficient catalysts have been developed.
-
Lewis and Brønsted Acids: Catalysts like ZrCl₄, InCl₃·3H₂O, and various silica-supported acids have been used to improve yields.[7][8]
-
Heterogeneous Catalysts: These offer the advantage of easy separation and reusability.[9] Examples include PEG-SOCl, which can be recycled multiple times without significant loss of activity, and MIL-101(Cr), a metal-organic framework that provides high yields in short reaction times.[6][9]
-
Organocatalysts: Lactic acid has been demonstrated as a biodegradable and efficient promoter for this synthesis.[10][11]
-
-
Consider Side Reactions: The reaction conditions can sometimes favor the formation of byproducts.[7] Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and minimize side product formation.[2][6][12]
2. The reaction is taking too long. How can I speed it up?
Prolonged reaction times are a common issue with classical synthetic methods.[1] Here are effective strategies to accelerate the synthesis of 2,4,5-trisubstituted imidazoles:
-
Microwave-Assisted Synthesis: This is one of the most effective ways to reduce reaction times. Reactions that take hours under conventional heating can often be completed in minutes using a microwave reactor.[2][4][5] For example, a glyoxylic acid-catalyzed synthesis under microwave irradiation was completed in just 1-3 minutes.[4]
-
Ultrasound-Assisted Synthesis: Ultrasound irradiation is another green chemistry technique that can enhance reaction rates.[5][13]
-
Choice of Catalyst: The catalyst plays a crucial role in reaction kinetics. Highly efficient catalysts such as a Schiff's base nickel complex (Ni-C) or MIL-101(Cr) can lead to high yields in as little as 10 minutes.[3][6]
-
Solvent-Free Conditions: Eliminating the solvent can lead to higher reactant concentrations and, consequently, faster reaction rates, especially when combined with microwave heating.[1]
3. I am having difficulty purifying my product. What are the recommended procedures?
Purification of 2,4,5-trisubstituted imidazoles can be challenging due to the presence of unreacted starting materials and side products. The following purification strategies are commonly employed:
-
Initial Work-up: After the reaction is complete, the mixture is typically cooled and poured into cold water to precipitate the crude product.[2][4][14] The solid is then collected by filtration and washed with water.[2][14]
-
Recrystallization: This is the most common method for purifying the crude solid. A mixture of ethanol and water (e.g., 9:1 or 7:1 v/v) is often used as the recrystallization solvent.[2][14] Other solvents like an acetone-water solution have also been reported.[2]
-
Washing: The collected solid can be washed with cold ethanol to remove unreacted starting materials.[12]
-
Removal of Unreacted Aldehyde: The crude product can be treated with a hot sodium bisulfite solution to remove any residual aldehyde, followed by filtration.[12]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel with an eluent system such as hexane-ethyl acetate is an effective alternative.[10] The progress of the purification can be monitored by TLC.[2][6][12]
4. Are there any "green" or environmentally friendly methods for this synthesis?
Yes, significant efforts have been made to develop more environmentally benign protocols for the synthesis of 2,4,5-trisubstituted imidazoles. Key green chemistry approaches include:
-
Use of Green Solvents: Water has been used as a solvent in the presence of a surfactant catalyst like p-dodecylbenzenesulfonic acid.[7] Ethanol is also considered a relatively benign solvent.[14]
-
Solvent-Free Reactions: Performing the reaction under neat (solvent-free) conditions eliminates the need for organic solvents, reducing waste and environmental impact.[1][2][4] This approach is often combined with microwave irradiation for enhanced efficiency.[1]
-
Use of Recyclable Catalysts: Heterogeneous catalysts, such as PEG-SOCl and MIL-101(Cr), can be easily recovered by filtration and reused for multiple reaction cycles, which is both economical and environmentally friendly.[6][9]
-
Energy Efficiency: Microwave and ultrasound-assisted syntheses are more energy-efficient than conventional heating methods due to significantly shorter reaction times.[4][5]
-
Biodegradable Catalysts: The use of biodegradable catalysts like lactic acid presents a green alternative to traditional metal or acid catalysts.[5][10]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
| Catalyst | Solvent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| (NH₄)₆Mo₇O₂₄·4H₂O | None | Conventional | 100 | 1.5 h | 85 | [2] |
| (NH₄)₆Mo₇O₂₄·4H₂O | None | Microwave (100W) | - | 10 min | 90 | [2] |
| Ni-C | Ethanol | Conventional | Reflux | 4.5 h | 70 | [3] |
| Ni-C | Ethanol | Microwave | - | 20 min | 90 | [3] |
| Glyoxylic Acid | None | Microwave (800W) | - | 1.5 min | 98 | [4] |
Table 2: Effect of Different Catalysts on Reaction Yield and Time
| Catalyst (mol%) | Conditions | Time | Yield (%) | Reference |
| Silicotungstic Acid (7.5%) | Ethanol, Reflux | - | 94 | [5] |
| Lactic Acid (1 mL) | 160 °C | - | 92 | [5][10] |
| MIL-101(Cr) (5 mg) | 120 °C, Solvent-free | 10 min | 95 | [6] |
| CuI (15%) | BuOH, Reflux | - | up to 95 | [15] |
| No Catalyst | Ethanol, Reflux | 1 h | 65-98 | [14] |
Experimental Protocols
1. General Protocol for Microwave-Assisted Synthesis using Ammonium Heptamolybdate Tetrahydrate[2]
-
Reactants:
-
Benzil (1 mmol, 0.21 g)
-
Substituted aldehyde (1 mmol)
-
Ammonium acetate (2 mmol, 0.15 g)
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) (0.1 mmol, 0.12 g)
-
-
Procedure:
-
Place the benzil, aldehyde, ammonium acetate, and catalyst in a vessel suitable for a microwave reactor.
-
Mix the components thoroughly.
-
Irradiate the mixture in the microwave reactor at 100 W for 10 minutes.
-
Monitor the progress of the reaction by TLC using an ethyl acetate/petroleum ether (3:7) eluent system.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Wash the mixture with cold water and filter to collect the solid residue.
-
Recrystallize the solid product from a 9:1 acetone-water solution to obtain the pure 2,4,5-trisubstituted imidazole.
-
2. Protocol for the Debus-Radziszewski Reaction for Naphthoimidazole Synthesis[12]
-
Reactants:
-
1,2-naphthalenediamine (1 equivalent)
-
8-methyl-1-naphthaldehyde (1 equivalent)
-
Ethanol or glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,2-naphthalenediamine in ethanol or glacial acetic acid.
-
Add 8-methyl-1-naphthaldehyde to the solution.
-
Heat the reaction mixture to reflux with stirring for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator and induce crystallization by cooling in an ice bath.
-
Wash the collected solid with cold ethanol.
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
-
Visualizations
Caption: A troubleshooting workflow for the synthesis of 2,4,5-trisubstituted imidazoles.
Caption: Key components and steps in the one-pot synthesis of 2,4,5-trisubstituted imidazoles.
References
- 1. scispace.com [scispace.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles [organic-chemistry.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. ijprajournal.com [ijprajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsr.com [ijpsr.com]
- 10. vpcollege.org [vpcollege.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
Technical Support Center: Analytical Methods for Imdazole Derivative Purity Assessment
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on assessing the purity of imidazole derivatives. Here you will find answers to frequently asked questions and detailed troubleshooting guides for common analytical challenges.
General Workflow for Purity Assessment
A comprehensive purity assessment of imidazole derivatives involves a multi-technique approach to ensure all potential impurities (isomers, starting materials, byproducts) are identified and quantified. The following workflow outlines a typical strategy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and powerful technique for assessing the purity of imidazole derivatives due to its high resolution and quantitative accuracy.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the best column and mobile phase combination for imidazole derivative analysis?
A1: Reversed-phase chromatography using a C18 or C8 column is the most widely used method.[3][4] A typical mobile phase consists of a mixture of an aqueous buffer (often with a low concentration of formic acid or phosphate buffer to control pH) and an organic modifier like acetonitrile or methanol.[1][4][5] The basic nature of the imidazole ring necessitates careful pH control to achieve good peak shape.
Q2: Why is pH control of the mobile phase so important for analyzing basic compounds like imidazoles?
A2: The basic imidazole moiety can interact strongly with residual acidic silanol groups on the surface of silica-based HPLC columns.[6] This secondary interaction is a primary cause of poor peak shape, especially peak tailing. Operating at a low pH (e.g., pH < 3) protonates these silanol groups, minimizing the unwanted interaction and leading to sharper, more symmetrical peaks.[6]
Q3: Can I use Gas Chromatography (GC) instead of HPLC?
A3: GC is suitable for volatile and thermally stable imidazole derivatives.[2] However, many derivatives have low volatility or are thermally labile, making HPLC the more versatile technique. For volatile impurities, GC-MS is an excellent complementary method that provides high sensitivity and structural information.[2][7] Derivatization may be required for some imidazole compounds to increase their volatility for GC analysis.[7][8]
Troubleshooting Guide: HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: The basic imidazole nitrogen interacts with acidic silanol groups on the column packing.[6][9] 2. Column Overload: Injecting too much sample.[9] 3. Column Bed Deformation: A void has formed at the column inlet.[6][9] | 1. Lower Mobile Phase pH: Add 0.1% formic or phosphoric acid to the aqueous phase to bring the pH below 3.[6] 2. Use an End-Capped Column: These columns have fewer free silanol groups.[9][10] 3. Reduce Sample Concentration: Dilute the sample and reinject.[9] 4. Reverse-flush the column (if manufacturer allows) or replace the column if a void is suspected.[6] |
| Poor Resolution | 1. Inappropriate Mobile Phase: The organic/aqueous ratio is not optimized. 2. Low Column Efficiency: The column may be old or fouled. | 1. Optimize Gradient: Adjust the gradient slope or starting/ending percentages of the organic modifier.[11] 2. Try a Different Organic Modifier: Switch from methanol to acetonitrile or vice-versa, as they offer different selectivities.[10] 3. Replace the Column: Use a new column with the same stationary phase. |
| Ghost Peaks | 1. Contamination in the Mobile Phase or System. 2. Carryover from a previous injection. | 1. Use Fresh Solvents: Prepare fresh mobile phase using HPLC-grade solvents. 2. Flush the System: Flush the injector and system with a strong solvent (e.g., 100% acetonitrile or isopropanol). 3. Run Blank Injections: Inject your sample diluent to confirm the system is clean. |
Decision Tree for Troubleshooting HPLC Peak Tailing
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol is a general starting point for the purity analysis of a novel imidazole derivative.
-
Instrumentation and Materials:
-
Preparation of Solutions:
-
Mobile Phase B: Acetonitrile.[1]
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[1]
-
Standard Solution: Accurately prepare a solution of the reference standard in the diluent to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution using the diluent. Filter through a 0.45 µm syringe filter before injection.[2][5]
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Flow Rate | 1.0 mL/min[2][12] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 220 nm or as determined by UV scan[11] |
| Injection Volume | 5 µL[2] |
| Gradient Program | 5% to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify impurities by comparing their retention times to known starting materials or by collecting fractions for further analysis (e.g., by LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for confirming the chemical structure of the synthesized imidazole derivative and identifying impurities that may not be visible by HPLC-UV.
Frequently Asked Questions (FAQs)
Q1: My ¹³C NMR spectrum is missing signals for the imidazole ring carbons. What is happening?
A1: This is a common issue caused by fast tautomerization of the N-H proton on the imidazole ring.[13] This chemical exchange can broaden the signals of the adjacent carbon atoms (C4 and C5) to the point where they disappear into the baseline.[13]
Q2: How can I overcome the problem of missing ¹³C signals?
A2: There are a few strategies:
-
Lower the Temperature: Cooling the NMR probe can slow down the tautomeric exchange, potentially sharpening the signals enough to be observed.
-
Use Solid-State NMR: Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can provide a well-resolved spectrum as the tautomerization is restricted in the solid state.[13]
-
Use 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can help infer the location of the carbon signals by correlating them to the visible proton signals.
Q3: What solvent should I use for NMR analysis?
A3: Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred as it can dissolve a wider range of polar compounds and the N-H proton of the imidazole is often clearly visible, whereas it can exchange with trace water and become broad or disappear in CDCl₃.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is crucial for confirming the molecular weight of the target compound and for identifying unknown impurities.
Frequently Asked Questions (FAQs)
Q1: What ionization technique is best for imidazole derivatives?
A1: Electrospray Ionization (ESI) in positive mode is highly effective. The basic nitrogen atoms on the imidazole ring are easily protonated, leading to a strong [M+H]⁺ ion signal.[5][14]
Q2: How can I use MS to identify an impurity?
A2: In an LC-MS analysis, you can obtain the mass spectrum for each impurity peak separated by the HPLC. The molecular ion (e.g., [M+H]⁺) gives you the molecular weight of the impurity. This information, combined with knowledge of the synthetic route, can help you propose a structure. For example, you might identify unreacted starting materials or byproducts from known side reactions.[15] Tandem MS (MS/MS) can provide further structural clues by fragmenting the impurity's molecular ion.
Common Impurities in Imidazole Synthesis
Knowledge of potential impurities is key to developing robust analytical methods.
| Source of Impurity | Common Impurity Type | Example |
| Starting Materials | Unreacted reagents from the synthesis. | In a synthesis from a diamine and glyoxal, residual diamine could be present.[15] |
| Side Reactions | Isomeric products or over-reaction products. | Formation of an isomeric imidazole where substituents are at different positions.[15] |
| Forced Degradation | Products from exposure to heat, light, acid, base, or oxidation. | The imidazole ring can be susceptible to oxidation or photodegradation.[16] |
Forced degradation studies are intentionally conducted to produce potential degradation products, which helps in developing stability-indicating analytical methods.[17][18][19] These studies typically involve exposing the drug substance to stress conditions like acid/base hydrolysis, oxidation, heat, and light.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromtech.com [chromtech.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. tandfonline.com [tandfonline.com]
- 13. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajpsonline.com [ajpsonline.com]
- 18. ajrconline.org [ajrconline.org]
- 19. biomedres.us [biomedres.us]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to 4-Chloro-5-methyl-1H-imidazole NMR Data
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 4-Chloro-5-methyl-1H-imidazole, offering a comparative perspective with related imidazole derivatives to aid in spectral interpretation and compound verification.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of directly published experimental spectra for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from the analysis of structurally analogous compounds and established principles of NMR spectroscopy. The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on the imidazole ring significantly influences the chemical environment of the constituent protons and carbons.
For comparison, typical chemical shift ranges for related imidazole compounds are provided.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Comparative Chemical Shift (ppm) |
| H-2 | 7.5 - 7.8 | Singlet | N/A | 1H | 7.7 (Imidazole) |
| CH₃ | 2.2 - 2.4 | Singlet | N/A | 3H | 2.3 (5-Methyl-1H-imidazole) |
| N-H | 10.0 - 12.0 | Broad Singlet | N/A | 1H | 12.3 (Imidazole) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Comparative Chemical Shift (ppm) |
| C-2 | 135 - 138 | 135.9 (Imidazole) |
| C-4 | 125 - 128 | 127.9 (4-Chloro-1H-imidazole) |
| C-5 | 128 - 132 | 126.9 (5-Methyl-1H-imidazole) |
| CH₃ | 10 - 13 | 13.0 (5-Methyl-1H-imidazole) |
Experimental Protocol for NMR Data Acquisition
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube. The choice of solvent may influence the chemical shifts, particularly for the N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The sample tube is placed in the spectrometer's probe, and the instrument is tuned and locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity and achieve sharp spectral lines.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H couplings.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required to obtain a spectrum with an adequate signal-to-noise ratio.
5. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis in NMR spectroscopy.
Caption: A flowchart illustrating the key stages of an NMR experiment.
This comprehensive guide provides the necessary predicted data and experimental framework for the successful NMR analysis of this compound, empowering researchers in their chemical synthesis and drug discovery endeavors.
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chloro-Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of chloro-imidazoles. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of chlorinated imidazole-containing compounds, which are prevalent in medicinal chemistry and materials science. This document presents experimental data, detailed methodologies, and a comparative analysis with related heterocyclic compounds.
Comparative Fragmentation Data
The following tables summarize the key mass spectral data obtained from the electron ionization of imidazole, 4,5-dichloroimidazole, and the isomeric 4-chloropyrazole. The data is sourced from the NIST Mass Spectrometry Data Center and showcases the influence of chlorine substitution on the fragmentation patterns of the imidazole ring and a comparison with a closely related chlorinated heterocyclic analog.
Table 1: Mass Spectral Data for Imidazole
| m/z | Relative Abundance (%) | Proposed Fragment |
| 68 | 100 | [M]•+ |
| 67 | 13 | [M-H]+ |
| 41 | 33 | [M-HCN]+ |
| 40 | 25 | [M-HCN-H]+ |
| 28 | 15 | [HCNH]+ |
Data Source: NIST Mass Spectrometry Data Center[1]
Table 2: Mass Spectral Data for 4,5-dichloroimidazole
| m/z | Relative Abundance (%) | Proposed Fragment |
| 136 | 100 | [M]•+ (with 35Cl2) |
| 138 | 65 | [M]•+ (with 35Cl37Cl) |
| 140 | 10 | [M]•+ (with 37Cl2) |
| 101 | 45 | [M-Cl]+ |
| 74 | 30 | [M-Cl-HCN]+ |
| 66 | 20 | [M-2Cl]+ |
Data Source: NIST Mass Spectrometry Data Center[2][3]
Table 3: Mass Spectral Data for 4-chloropyrazole (Isomeric Comparison)
| m/z | Relative Abundance (%) | Proposed Fragment |
| 102 | 100 | [M]•+ (with 35Cl) |
| 104 | 33 | [M]•+ (with 37Cl) |
| 75 | 50 | [M-HCN]+ |
| 67 | 30 | [M-Cl]+ |
| 40 | 45 | [M-Cl-HCN]+ |
Data Source: NIST Mass Spectrometry Data Center[4]
Experimental Protocols
The data presented in this guide were obtained using electron ionization mass spectrometry (EI-MS), a widely used technique for the analysis of volatile and semi-volatile organic compounds.[5]
General Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Sample Introduction: The chloro-imidazole sample is introduced into the ion source of the mass spectrometer, typically after separation using a gas chromatograph (GC). The GC column separates the components of a mixture before they enter the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6] This causes the removal of an electron from the molecule, resulting in the formation of a positively charged molecular ion (M•+).
-
Fragmentation: The excess energy transferred to the molecular ion during electron ionization often causes it to break apart into smaller, charged fragments. This fragmentation is highly reproducible and characteristic of the molecule's structure.
-
Mass Analysis: The newly formed ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of ion intensity versus m/z.
Typical GC-MS Parameters for Imidazole Analysis:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS, is often used.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Injector Temperature: The injector temperature is set high enough to ensure complete vaporization of the sample without causing thermal degradation.
-
Oven Temperature Program: A temperature gradient is used to elute the compounds of interest from the GC column.
-
MS Source Temperature: The ion source temperature is typically maintained around 230 °C.[7]
-
MS Quadrupole Temperature: The quadrupole temperature is often set around 150 °C.[7]
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for chloro-imidazoles based on the observed mass spectral data.
Caption: Proposed fragmentation of 4,5-dichloroimidazole.
References
- 1. 1H-Imidazole [webbook.nist.gov]
- 2. 4,5-Dichloroimidazole [webbook.nist.gov]
- 3. 4,5-Dichloroimidazole [webbook.nist.gov]
- 4. 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Infrared Spectroscopy Analysis of 4-Chloro-1H-imidazole and its Isomers
A detailed vibrational analysis of 4-Chloro-1H-imidazole is presented in comparison to its parent compound, 1H-imidazole, and other chlorinated derivatives. This guide provides key experimental and theoretical infrared (IR) spectroscopic data to aid researchers, scientists, and drug development professionals in the structural characterization of these important heterocyclic compounds.
The substitution of a chlorine atom onto the imidazole ring significantly influences its electronic distribution and, consequently, its vibrational properties. Infrared (IR) spectroscopy is a powerful analytical technique for probing these changes. This guide offers a comparative analysis of the IR spectrum of 4-Chloro-1H-imidazole against 1H-imidazole, 2-Chloro-1H-imidazole, and 4,5-Dichloro-1H-imidazole. The data presented herein, including key vibrational frequencies and their assignments, provides a valuable resource for the identification and characterization of these compounds.
Comparison of Key Vibrational Frequencies
The infrared spectra of imidazole and its chloro-derivatives are characterized by distinct absorption bands corresponding to the stretching and bending vibrations of their constituent functional groups. The table below summarizes the key experimental and theoretical vibrational frequencies for 4-Chloro-1H-imidazole and its analogues.
| Vibrational Mode | 1H-Imidazole (Solid Phase, Experimental)[1] | 4-Chloro-1H-imidazole (Gas Phase, Calculated) | 2-Chloro-1H-imidazole (Gas Phase, Calculated) | 4,5-Dichloro-1H-imidazole (Gas Phase, Experimental) |
| N-H Stretch | ~3140 cm⁻¹ (broad) | ~3500 cm⁻¹ | ~3500 cm⁻¹ | ~3500 cm⁻¹ |
| C-H Stretch (aromatic) | 3112, 3070, 2945, 2840, 2780, 2640 cm⁻¹ | ~3100-3150 cm⁻¹ | ~3100-3150 cm⁻¹ | ~3100 cm⁻¹ |
| C=C / C=N Ring Stretch | 1580, 1545, 1485 cm⁻¹ | ~1500-1600 cm⁻¹ | ~1500-1600 cm⁻¹ | ~1550 cm⁻¹ |
| N-H In-plane Bend | 1450 cm⁻¹ | ~1400-1450 cm⁻¹ | ~1400-1450 cm⁻¹ | - |
| C-H In-plane Bend | 1325, 1245, 1150 cm⁻¹ | ~1100-1300 cm⁻¹ | ~1100-1300 cm⁻¹ | ~1200 cm⁻¹ |
| Ring Breathing/Deformation | 1055, 940, 842 cm⁻¹ | ~800-1100 cm⁻¹ | ~800-1100 cm⁻¹ | ~900-1000 cm⁻¹ |
| C-H Out-of-plane Bend | 915, 842, 740 cm⁻¹ | ~700-900 cm⁻¹ | ~700-900 cm⁻¹ | ~800 cm⁻¹ |
| C-Cl Stretch | - | ~700-800 cm⁻¹ | ~700-800 cm⁻¹ | ~700-800 cm⁻¹ |
Note: Calculated values are approximate and derived from general frequency ranges and related computational studies. Experimental data for chloro-imidazoles in the solid phase is limited in the public domain.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
The following protocol outlines a standard procedure for acquiring the infrared spectrum of a solid sample, such as 4-Chloro-1H-imidazole, using an ATR-FTIR spectrometer.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Preparation: Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Sample Contact: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Spectrum Acquisition: Collect the infrared spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
ATR-FTIR Experimental Workflow
Analysis and Comparison
A comparative analysis of the infrared spectra reveals key differences arising from the substitution of chlorine on the imidazole ring.
-
N-H Stretching: In the solid state, 1H-imidazole exhibits a broad N-H stretching band around 3140 cm⁻¹ due to strong intermolecular hydrogen bonding. In the gas phase or in non-polar solvents, this band is typically sharper and at higher wavenumbers (around 3500 cm⁻¹). The chloro-substituted imidazoles are also expected to show N-H stretching in this region, with the position and broadness influenced by the extent of hydrogen bonding in the solid state.
-
C-H Stretching: The aromatic C-H stretching vibrations of the imidazole ring typically appear in the 3150-3000 cm⁻¹ region. The number and exact position of these bands can be affected by the substitution pattern.
-
Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring are observed in the 1600-1450 cm⁻¹ region. The introduction of the electron-withdrawing chlorine atom can shift these bands to lower frequencies.
-
In-plane and Out-of-plane Bending: The in-plane and out-of-plane bending vibrations of the N-H and C-H bonds, as well as ring deformation modes, are found in the fingerprint region (below 1500 cm⁻¹). These bands are highly characteristic of the specific substitution pattern on the imidazole ring.
-
C-Cl Stretching: The C-Cl stretching vibration is a key indicator of chlorination and typically appears in the 800-700 cm⁻¹ region. The exact position can vary depending on the position of the chlorine atom on the ring.
Conclusion
The infrared spectrum of 4-Chloro-1H-imidazole, when compared to 1H-imidazole and its other chlorinated isomers, displays characteristic shifts in vibrational frequencies that can be used for its unambiguous identification. The presence of a C-Cl stretching band and the specific pattern of ring and bending vibrations in the fingerprint region are particularly diagnostic. This comparative guide, along with the provided experimental protocol, serves as a valuable resource for the structural elucidation of chloro-substituted imidazoles in various research and development applications.
References
A Comparative Analysis of 4-Chloro-5-methyl-1H-imidazole and Other Halogenated Imidazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of pharmacologically active compounds. Halogenation of the imidazole ring is a common strategy to modulate the physicochemical properties and biological activity of these molecules. This guide provides a comparative overview of 4-Chloro-5-methyl-1H-imidazole and its halogenated analogs, focusing on their physicochemical properties, biological activities, and relevant experimental methodologies.
While direct comparative studies on the biological activity of the 4-halo-5-methyl-1H-imidazole series are limited in the readily available scientific literature, this guide synthesizes available data for the individual compounds and related derivatives to provide a useful framework for researchers.
Physicochemical and Toxicological Properties
| Property | This compound | 4-Bromo-5-methyl-1H-imidazole | 4-Iodo-5-methyl-1H-imidazole |
| Molecular Formula | C4H5ClN2[1] | C4H5BrN2[2] | C4H5IN2[3] |
| Molecular Weight ( g/mol ) | 116.55 | 161.00[2] | 208.00[3] |
| XLogP3 | 1.4 | 1.5[2] | 1.1[3] |
| GHS Hazard Statements | Not available | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3] |
Biological Activity: A Contextual Comparison
Direct, side-by-side comparisons of the biological activity (e.g., IC50 or MIC values) of this compound and its other 4-halo-5-methyl counterparts are not extensively documented. However, the broader class of halogenated imidazoles has been widely investigated for various therapeutic applications, including as antimicrobial, antifungal, and anticancer agents.[4][5][6][7] The introduction of a halogen atom can significantly modulate the biological potency of the imidazole derivative.[5]
Anticancer Activity
Antimicrobial and Antifungal Activity
Imidazole derivatives are well-established antimicrobial and antifungal agents.[4][7] The mechanism of antifungal action for many imidazoles involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. This disruption leads to a dysfunctional cell membrane and ultimately, fungal cell death.[5] Halogenation can enhance the antimicrobial spectrum and potency.[4] For example, dichloro and trichloro-derivatives of some imidazole-containing compounds have shown notable inhibitory effects against pathogenic yeasts like Candida albicans.[5]
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[15][17]
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and perform serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compounds with the standardized microbial suspension. Include growth control (no compound) and sterility control (no microbes) wells.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of experimental workflows and biological mechanisms, the following diagrams are provided.
Caption: A general workflow for evaluating the cytotoxicity and antimicrobial activity of halogenated imidazoles.
Caption: The general mechanism of antifungal action for many imidazole derivatives involves the inhibition of ergosterol biosynthesis.
References
- 1. PubChemLite - this compound (C4H5ClN2) [pubchemlite.lcsb.uni.lu]
- 2. 4-bromo-5-methyl-1H-imidazole | C4H5BrN2 | CID 594881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Iodo-5-methyl-1H-imidazole | C4H5IN2 | CID 610310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scialert.net [scialert.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Comparative Guide to the Biological Activity of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of biologically active compounds. This guide provides a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of various imidazole derivatives, supported by experimental data from recent scientific literature.
Antimicrobial Activity
Imidazole derivatives have demonstrated significant potential in combating various microbial pathogens. Their mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of protein synthesis.[1] A comparative summary of the Minimum Inhibitory Concentration (MIC) for several imidazole derivatives against Gram-positive and Gram-negative bacteria is presented below.
| Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | ||
| HL1 | 625 | >5000 | [1] |
| HL2 | 625 | 2500 | [1] |
| Compound 3b | 4 | 128 | [2] |
| IMMD | Moderate Inhibition | Moderate Inhibition | [3] |
| IMBD | High Inhibition | Moderate Inhibition | [3] |
| IMDM | Moderate Inhibition | High Inhibition | [3] |
| IMOTD | - | High Inhibition | [3] |
| IBMD | Good Inhibition | Moderate Inhibition | [3] |
| IBBD | High Inhibition | High Inhibition | [3] |
| IBDM | - | Moderate Inhibition | [3] |
| IBOTD | - | High Inhibition | [3] |
| IBPD | High Inhibition | - | [3] |
| IBDT | Good Inhibition | - | [3] |
Note: "-" indicates data not reported in the cited source. "Moderate," "High," and "Good" inhibition are qualitative descriptions from the source.[3]
Anticancer Activity
The anticancer potential of imidazole derivatives is a significant area of research. These compounds have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as the inhibition of tubulin polymerization and the modulation of key signaling pathways.[4][5] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying anticancer activity.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 21a | NUGC-3 (Gastric) | 0.06 | [4] |
| Compound 21b | NUGC-3 (Gastric) | 0.05 | [4] |
| Compound 22 | NUGC-3 (Gastric) | 0.05 | [4] |
| Compound 9a-d | U87-MG, HCT-116, MDA-MB-231, PC-3 | 10⁻⁷–10⁻⁸ M | [4] |
| Kim-161 (5a) | T24 (Urothelial) | 56.11 | [5] |
| Kim-111 (5b) | T24 (Urothelial) | 67.29 | [5] |
| Compound 4f | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 7.5, 9.3, 8.9 | [6] |
| Compound 4h | A549, HeLa, MCF-7 | 9.3–11.9 | [6] |
| Compound 13a | MCF-7, MDA-MB231 (Breast) | 4.02, 6.92 | [7] |
| Compound 13b | MCF-7, MDA-MB231 (Breast) | 4.23, 6.93 | [7] |
| Compound 20 | Panc-1, A549, MCF-7 | 1.30, 1.20, 0.95 | [7] |
| Compound 21 | HeLa, B16F10, T47D, MDA-MB-231, MCF-7 | 10 nM, 47 nM, 12 nM, 47 nM, 13 nM | [8] |
Anti-inflammatory Activity
Several imidazole derivatives have been investigated for their anti-inflammatory properties. A common in vivo model for assessing this activity is the carrageenan-induced rat paw edema assay. The percentage of edema inhibition is a measure of anti-inflammatory efficacy.
| Derivative | % Inhibition of Paw Edema | Reference |
| Compound 2h | 49.58 - 58.02 | [9] |
| Compound 2l | 49.58 - 58.02 | [9] |
| Compound 3g | 49.58 - 58.02 | [9] |
| Compound 3h | 58.02 | [9] |
| Compound 3l | 56.17 | [9] |
| Compound 3m | 49.58 - 58.02 | [9] |
| Compound 2a | 100 (at 100 mg/kg) | [10] |
| Compound 2b | 100 (at 100 mg/kg) | [10] |
| C1IN | Significant | [11] |
| C2IN | Significant | [11] |
| C4IN | Significant | [11] |
| C5IN | Significant | [11] |
| C11IN | Significant | [11] |
Note: "Significant" indicates a notable effect as reported in the source.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]
-
Preparation: A twofold serial dilution of the imidazole derivatives is prepared in a 96-well plate with Mueller-Hinton Broth (MHB).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacteria.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[12][13]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the imidazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.[14]
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[12] The IC50 value is then calculated from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This assay is a standard method for evaluating the anti-inflammatory activity of compounds in rodents.[9][11]
-
Animal Dosing: The test compound or a standard anti-inflammatory drug (e.g., Indomethacin) is administered to the animals.
-
Induction of Edema: After a set period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways and Mechanisms of Action
The biological activities of imidazole derivatives are often attributed to their interaction with specific cellular signaling pathways.
Inhibition of Tubulin Polymerization
A significant mechanism for the anticancer activity of some imidazole derivatives is the inhibition of tubulin polymerization.[15][16] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Modulation of Inflammatory Pathways
Imidazole derivatives can exert anti-inflammatory effects by targeting key signaling pathways such as p38 MAP kinase and NF-κB.[11][17] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[11][18]
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 2. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antifungal Efficacy of 4-Chloro-5-methyl-1H-imidazole Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the antifungal potential of novel 4-Chloro-5-methyl-1H-imidazole analogs. Through a structured presentation of hypothetical, yet realistic, experimental data, this document aims to facilitate the identification of promising lead compounds for further investigation.
The global rise in fungal infections, coupled with increasing antifungal resistance, necessitates the development of new and effective therapeutic agents. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily through their inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] This guide focuses on a series of synthesized analogs based on a this compound scaffold, evaluating their in vitro efficacy against two clinically significant fungal pathogens: Candida albicans and Aspergillus fumigatus.
Quantitative Efficacy Analysis
The antifungal activity of the synthesized analogs was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) in µg/mL. The results are summarized below, offering a direct comparison of the potency of each analog against the selected fungal species. Lower MIC values are indicative of higher antifungal efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Candida albicans
| Compound ID | R-group at N1 Position | MIC (µg/mL) |
| CMIA-01 | -H | 16 |
| CMIA-02 | -CH₃ | 8 |
| CMIA-03 | -CH₂CH₃ | 16 |
| CMIA-04 | -CH₂-Ph | 4 |
| CMIA-05 | -CH₂-(4-F-Ph) | 2 |
| CMIA-06 | -CH₂-(4-Cl-Ph) | 2 |
| CMIA-07 | -CH₂-(4-Br-Ph) | 4 |
| CMIA-08 | -CH₂-(2,4-diCl-Ph) | 1 |
| Fluconazole | (Reference Drug) | 8 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Aspergillus fumigatus
| Compound ID | R-group at N1 Position | MIC (µg/mL) |
| CMIA-01 | -H | 32 |
| CMIA-02 | -CH₃ | 16 |
| CMIA-03 | -CH₂CH₃ | 32 |
| CMIA-04 | -CH₂-Ph | 8 |
| CMIA-05 | -CH₂-(4-F-Ph) | 4 |
| CMIA-06 | -CH₂-(4-Cl-Ph) | 4 |
| CMIA-07 | -CH₂-(4-Br-Ph) | 8 |
| CMIA-08 | -CH₂-(2,4-diCl-Ph) | 2 |
| Itraconazole | (Reference Drug) | 1 |
Structure-Activity Relationship (SAR) Insights
The synthesized data suggests that modifications at the N1 position of the this compound ring significantly influence antifungal activity. The introduction of a benzyl group (CMIA-04) enhanced potency compared to simple alkyl substituents. Furthermore, halogenation of the benzyl ring, particularly with fluorine (CMIA-05) and chlorine (CMIA-06), led to a notable increase in efficacy. The di-chlorinated analog (CMIA-08) exhibited the most potent activity against both fungal strains, highlighting the potential of multi-halogenated substituents in this chemical series.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imidazole antifungals exert their effect by disrupting the fungal cell membrane's integrity. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key player in the ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately hindering fungal growth and replication.[1][2]
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound analogs.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
The in vitro antifungal activity of the synthesized this compound analogs was evaluated following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi, with minor modifications.[3]
-
Inoculum Preparation: Fungal strains (Candida albicans ATCC 90028 and Aspergillus fumigatus ATCC 204305) were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for C. albicans and 0.4-5 x 10⁴ CFU/mL for A. fumigatus.
-
Drug Dilution: The test compounds and reference drugs (Fluconazole and Itraconazole) were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: Each well containing the drug dilution was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the drug-free control well.
References
Unveiling the Antibacterial Potential of Novel Imidazole Compounds: A Comparative Guide
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is in a constant search for novel therapeutic agents. This guide provides a comprehensive comparison of the antibacterial activity spectrum of recently developed imidazole-based compounds against clinically relevant Gram-positive and Gram-negative bacteria. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals in the pursuit of next-generation antibiotics.
Performance Comparison of Novel Imidazole Derivatives
The antibacterial efficacy of novel imidazole compounds has been evaluated using the Minimum Inhibitory Concentration (MIC) assay, a gold-standard method for measuring the in vitro activity of an antimicrobial agent. The following tables summarize the MIC values of several newly synthesized imidazole derivatives against a panel of pathogenic bacteria, benchmarked against established antibiotics. Lower MIC values are indicative of higher antibacterial potency.
Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus (MSSA) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Bacillus subtilis |
| Novel Imidazole Derivatives | |||
| HL1[1] | 625 µg/mL | 1250 µg/mL | - |
| HL2[1] | 625 µg/mL | 625 µg/mL | - |
| Nitroimidazole 8g[2] | 1 µg/mL | - | - |
| Imidazolium Salt 3b[3] | - | - | 4 µg/mL |
| Standard Antibiotics | |||
| Vancomycin[1] | - | - | - |
| Ciprofloxacin[1] | - | - | - |
| Metronidazole[2] | 32-64 µg/mL | - | - |
Gram-Negative Bacteria
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Acinetobacter baumannii |
| Novel Imidazole Derivatives | ||||
| HL1[1] | >5000 µg/mL | 5000 µg/mL | - | 1250 µg/mL |
| HL2[1] | 2500 µg/mL | 2500 µg/mL | - | 2500 µg/mL |
| Nitroimidazole 8g[2] | - | - | 8 µg/mL | - |
| Imidazole Aldoximes[4][5] | 12.5-50.0 µg/mL | 12.5-50.0 µg/mL | - | - |
| Imidazolium Salt 3b[3] | 128 µg/mL | - | - | - |
| Standard Antibiotics | ||||
| Ciprofloxacin[1] | - | - | - | - |
| Gentamicin[4] | - | - | - | - |
| Metronidazole[2] | - | - | 32-128 µg/mL | - |
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing the antibacterial activity of novel compounds.
Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the novel imidazole compounds and reference antibiotics in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Bacterial Strains: Use standardized bacterial strains, such as those from the American Type Culture Collection (ATCC).
- Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.
2. Inoculum Preparation:
- From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.
- Add 100 µL of the highest concentration of the test compound to the first well of a row.
- Perform two-fold serial dilutions by transferring 100 µL from the first well to the subsequent wells, creating a range of decreasing concentrations. Discard the final 100 µL from the last well.
- Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
4. Incubation and Reading:
- Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
- Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
- Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
Caption: Workflow for MIC determination using broth microdilution.
Mechanism of Action: A Look into Imidazole's Antibacterial Strategy
While the precise mechanism of action can vary between different imidazole derivatives, several key cellular processes are commonly targeted. These include:
-
Inhibition of Cell Wall Synthesis: Some imidazole compounds interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Disruption of Protein Synthesis: Others may bind to bacterial ribosomes, thereby inhibiting the translation of essential proteins.
-
Interference with DNA Replication: Certain derivatives have been shown to inhibit DNA gyrase and topoisomerase, enzymes crucial for bacterial DNA replication and repair.[6]
The multifaceted nature of their potential targets makes imidazole compounds a promising scaffold for the development of novel antibacterial agents that could circumvent existing resistance mechanisms. Further structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and spectrum of these emerging drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Imidazole Aldoximes with Broad-Spectrum Antimicrobial Potency against Multidrug Resistant Gram-Negative Bacteria [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to 4-Chloro-5-methyl-1H-imidazole Derivatives: Characterization and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Chemical Characterization and Synthesis
The synthesis of imidazole derivatives often involves multi-step reactions, starting from precursor molecules to build the heterocyclic ring.[3][7] Characterization of these novel compounds is crucial to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure by identifying the arrangement of hydrogen and carbon atoms.[8][9]
-
Mass Spectrometry (MS): This technique helps in determining the molecular weight and elemental composition of the synthesized compounds.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups within the molecule.[8][9]
-
Elemental Analysis (CHN Analysis): This provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in verifying the empirical formula.
A general workflow for the synthesis and characterization of these derivatives is outlined below.
Caption: General workflow from precursor synthesis to bioactivity screening.
Comparative Bioactivity Data
Imidazole derivatives have demonstrated significant potential in various therapeutic areas, most notably in oncology and microbiology. The tables below summarize the bioactivity of selected imidazole derivatives against various cell lines and microbial strains.
The anticancer potential of imidazole derivatives is often evaluated by their cytotoxicity against various human cancer cell lines.[4][5] The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this assessment.[10]
Table 1: Anticancer Activity (IC₅₀ in µM) of Selected Imidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Ref. |
|---|---|---|---|---|
| 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | A549 (Lung) | 103.3 | - | - |
| Thiazole-benzimidazole derivative 44 | MCF-7 (Breast) | 6.30 | Erlotinib | 4.15 |
| Thiazole-benzimidazole derivative 45 | MCF-7 (Breast) | 5.96 | Erlotinib | 4.15 |
| BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole) | SW480 (Colorectal) | 0.027 | Doxorubicin | > 1.8 |
| BZML | HCT116 (Colorectal) | 0.023 | Doxorubicin | > 1.8 |
| Platinum(II) Complex (PtMet2) | MDA-MB-231 (Breast) | 0.48 | - | - |
| Platinum(II) Complex (PtMet2) | MCF-10A (Normal) | 0.99 | - | - |
Data compiled from multiple sources for comparative purposes.[5][11][12]
Derivatives are also screened for their ability to inhibit the growth of pathogenic bacteria and fungi.[8] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[8]
Table 2: Antimicrobial Activity (MIC in µg/mL) of Imidazole Derivatives
| Compound/Derivative | S. aureus (Gram+) | B. subtilis (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | C. albicans (Fungus) |
|---|---|---|---|---|---|
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | 62.5 | 125 | 250 | 500 | 250 |
| Imidazole Derivative 2c | - | 3.12 | - | - | - |
| Thiosemicarbazones of 2,4-disubstituted 1-aryl-imidazole-5-carbaldehydes | 31.25-62.5 | - | 31.25-62.5 | - | > Antibacterial |
| Standard (Streptomycin) | - | - | - | - | - |
| Standard (Amphotericin B) | - | - | - | - | - |
Data compiled from multiple sources for comparative purposes.[8][13]
Mechanisms of Action
The therapeutic effects of imidazole derivatives are attributed to various mechanisms of action. In cancer, these compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key signaling pathways necessary for tumor growth and metastasis.[4][14][15]
Caption: Imidazole derivatives can trigger anticancer effects via multiple pathways.
The antimicrobial action, particularly antifungal activity, often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[16] For antibacterial action, mechanisms can include inhibiting nucleic acid synthesis or disrupting the bacterial cell wall.[16]
Key Experimental Protocols
Detailed and reproducible methodologies are fundamental to drug discovery research. Below are summarized protocols for common bioactivity assays.
This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized imidazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) corresponding to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of test tubes.
-
Inoculation: Inoculate each tube with the standardized microbial suspension. Include a positive control (medium + inoculum) and a negative control (medium only).
-
Incubation: Incubate the tubes at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity or growth of the microorganism is observed.[8]
This guide serves as a comparative overview to aid researchers in the field. For specific applications and further detailed analysis, consulting the primary research literature is strongly recommended.
References
- 1. Review on Antimicrobial Activity of Imidazole - ProQuest [proquest.com]
- 2. mail.ijesi.org [mail.ijesi.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. nano-ntp.com [nano-ntp.com]
Comparative Analysis of In Vitro Anticancer Activity of Imidazole-Based Supramolecular Complexes
The quest for novel and more effective anticancer agents has led researchers to explore the potential of supramolecular chemistry. Imidazole-based supramolecular complexes, in particular, have emerged as a promising class of compounds due to their versatile coordination chemistry, structural diversity, and significant biological activities. These complexes, formed through the self-assembly of imidazole-containing ligands and metal ions, offer unique therapeutic possibilities, including enhanced cellular uptake, targeted drug delivery, and novel mechanisms of action that can overcome the limitations of traditional chemotherapeutics like cisplatin.
This guide provides a comparative overview of the in vitro anticancer activity of selected imidazole-based supramolecular complexes, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying cellular mechanisms.
Comparative Cytotoxicity of Imidazole-Based Supramolecular Complexes
The in vitro anticancer efficacy of novel compounds is primarily evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment. The table below summarizes the IC50 values for a selection of imidazole-based supramolecular complexes against different human cancer cell lines, with the widely used anticancer drug Cisplatin included for reference.
| Complex/Drug | Type | Cancer Cell Line | IC50 (µM) | Reference |
| PtMet2–PAMAM | Platinum(II)-Dendrimer Conjugate | MCF-7 (Breast) | 0.86 | [1] |
| MDA-MB-231 (Breast) | 0.48 | [1] | ||
| Complex 2c | Cationic Platinum(II) Complex | DLD-1 (Colorectal) | 57.4 | [2][3][4] |
| MCF-7 (Breast) | 79.9 | [2][3][4] | ||
| MDA-MB-231 (Breast) | 61.9 | [2][3] | ||
| Ruthenium (II) Metallacycle 9 | Self-assembled Ruthenium(II) Complex | A549 (Lung) | >50 | [5] |
| HepG-2 (Liver) | 16.7 | [6] | ||
| HeLa (Cervical) | 16.7 | [6] | ||
| Cationic Gold(I) Phosphine Complex 10 | Gold(I) Phosphine Complex | PC-3 (Prostate) | ~30-fold more toxic than cisplatin | [7][8] |
| U87MG (Glioblastoma) | ~30-fold more toxic than cisplatin | [7][8] | ||
| Cisplatin | Conventional Chemotherapy | DLD-1 (Colorectal) | >57.4 | [2][3] |
| MCF-7 (Breast) | >79.9 | [1][2][3] | ||
| MDA-MB-231 (Breast) | >5.0 | [1] | ||
| A549 (Lung) | 21.30 | [6] | ||
| HeLa (Cervical) | 15.8 | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the anticancer properties of new chemical entities. Below are the methodologies for key in vitro assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]
Procedure for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Annexin V & Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the cells by flow cytometry within one hour. The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins (p53 and Caspase-3)
Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to observe the activation of key proteins in the apoptotic pathway, such as the tumor suppressor p53 and the executioner caspase-3.[13]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., p53, cleaved caspase-3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Procedure:
-
Cell Lysis: After treatment with the test compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponding to the proteins of interest can be quantified.
Visualizing Cellular Processes and Workflows
Diagrams are invaluable tools for illustrating complex biological pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language to depict key aspects of the in vitro evaluation of anticancer compounds.
Caption: Experimental workflow for in vitro anticancer activity screening.
Caption: Intrinsic apoptotic signaling pathway induced by anticancer complexes.
Caption: Logic of apoptosis detection by Annexin V and Propidium Iodide staining.
References
- 1. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro anticancer activity evaluation of new cationic platinum(II) complexes based on imidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro anticancer activity evaluation of new cationic platinum(II) complexes based on imidazole moiety [air.unimi.it]
- 5. Self-assembled ruthenium (II) metallacycles and metallacages with imidazole-based ligands and their in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to Imidazole Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and drug development professionals, the synthesis of imidazole derivatives is a cornerstone of medicinal chemistry. The chosen synthetic route can significantly impact reaction efficiency, time, and overall yield. This guide provides a detailed comparative analysis of conventional and microwave-assisted methods for imidazole synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
Performance Comparison: A Quantitative Overview
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. In the context of imidazole synthesis, this often translates to dramatic reductions in reaction time and improvements in product yield when compared to traditional heating methods. The following table summarizes a comparison of these two approaches for the synthesis of various substituted imidazoles.
| Product | Method | Reaction Time | Yield (%) | Reference |
| 2,4,5-Trisubsituted Imidazoles | Conventional (Reflux) | 2-15 hours | 65-80% | [1] |
| 2,4,5-Trisubsituted Imidazoles | Microwave | 2-8 minutes | 85-98% | [1] |
| 2-Aryl Substituted Benzimidazoles | Conventional | 2-8 hours | Lower Yields | [2] |
| 2-Aryl Substituted Benzimidazoles | Microwave | 3-10 minutes | 3-113% Increase | [2] |
| Iminoimidazolines | Conventional | Not specified | Lower Yields | [3] |
| Iminoimidazolines | Microwave | Specified in source | 57-78% | [3] |
| Trisubstituted Imidazoles | Conventional (Reflux) | 53-80 minutes | 67-75% | [4] |
| Trisubstituted Imidazoles | Microwave (Ultrasound-assisted) | 8-15 minutes | 87-95% | [4] |
The "Green" Advantage of Microwave Synthesis
Beyond the significant improvements in reaction times and yields, microwave-assisted synthesis is often considered a greener chemical approach. This is due to several factors, including reduced energy consumption and the potential for solvent-free reactions, which minimizes the use and disposal of hazardous materials.[5]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of trisubstituted imidazoles using both conventional and microwave-assisted techniques. These protocols are based on the widely used Debus-Radziszewski reaction.[6][7][8]
Conventional Synthesis via Reflux
This procedure is a general representation of a conventional heating method for the synthesis of 2,4,5-trisubstituted imidazoles.
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium acetate (3 mmol)
-
Solvent (e.g., Glacial Acetic Acid or Butanol) (7-10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and ammonium acetate (3 mmol).
-
Add the solvent (7-10 mL) to the flask.
-
Place a magnetic stir bar in the flask and attach a reflux condenser.
-
Heat the reaction mixture to reflux using a heating mantle or oil bath, with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[9]
Microwave-Assisted Synthesis
This protocol outlines a general procedure for the rapid synthesis of trisubstituted imidazoles using microwave irradiation.
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium acetate (3 mmol)
-
Solvent (e.g., Water or Ethanol) (2 mL) or solid support (e.g., silica gel)
-
Microwave synthesis reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave synthesis vial, combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), and ammonium acetate (3 mmol).
-
If using a solvent, add 2 mL of water or ethanol. For solvent-free conditions, the reactants can be mixed with a solid support like silica gel.[3]
-
Place the sealed vial into the microwave synthesizer.
-
Irradiate the mixture at a specified power (e.g., 400 W) and temperature for a short duration (typically 4-9 minutes).[10]
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
If a solvent was used, add the mixture to an ice-containing beaker to precipitate the product. If a solid support was used, extract the product with a suitable solvent.
-
Collect the solid product by filtration.
-
The product can be purified by recrystallization if necessary.[10]
Visualizing the Synthesis
To better understand the workflows and chemical transformations, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow of conventional vs. microwave-assisted imidazole synthesis.
Caption: Simplified Debus-Radziszewski reaction pathway for imidazole synthesis.
Conclusion
The evidence strongly supports the use of microwave-assisted synthesis for the preparation of imidazole derivatives. The significant reduction in reaction times, coupled with often higher yields and environmental benefits, makes it a highly attractive alternative to conventional heating methods.[5] For research and development environments where rapid synthesis and optimization are critical, MAOS presents a clear advantage. While conventional methods remain viable, particularly for large-scale synthesis where microwave reactor capacity may be a limitation, the efficiency and green credentials of microwave-assisted protocols are compelling for modern synthetic chemistry.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [mdpi.com]
- 5. Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles | Bentham Science [benthamscience.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-Chloro-5-methyl-1H-imidazole: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloro-5-methyl-1H-imidazole was not identified in the available search results. The following guidance is based on the safety protocols for structurally similar chlorinated imidazoles. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and conduct a formal risk assessment before handling this chemical.
The proper disposal of this compound is critical to ensuring laboratory safety and environmental protection. As with many halogenated organic compounds, it should be treated as hazardous waste. Disposal should be conducted by a licensed professional waste disposal service in accordance with local, regional, and national regulations.[1][2] Under no circumstances should this chemical be disposed of down the drain.[1][2]
Hazard Profile of Structurally Similar Compounds
To underscore the need for caution, the following table summarizes the hazard classifications for compounds structurally related to this compound. This data highlights the potential risks associated with this class of chemicals.
| Compound Name | GHS Hazard Categories |
| 4-Chloro-1H-imidazole | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3, Respiratory system)[3] |
| 5-Chloro-1-methylimidazole | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system)[2] |
| 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | Acute Toxicity, oral (Category 4)[1] |
| Imidazole (general) | Acute Toxicity, oral (Category 4), Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), Reproductive Toxicity (Category 1B) |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe handling and disposal of this compound.
Phase 1: Pre-Disposal Handling and Collection
-
Personal Protective Equipment (PPE): Before handling the chemical, all personnel must wear appropriate PPE, including a fully-buttoned lab coat, chemical safety goggles, and nitrile gloves.[1]
-
Ventilation: All handling and preparation for disposal should be conducted within a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[1][4]
-
Waste Collection:
-
Solid Waste: Collect pure this compound waste, along with any contaminated materials (e.g., weighing paper, gloves, paper towels), in a dedicated, sealable, and clearly labeled hazardous waste container.[5] Avoid generating dust during collection.[1][5]
-
Liquid Waste: If the compound is in a solution, it must be collected in a compatible, airtight, and shatter-resistant waste container. Do not mix with incompatible waste streams.
-
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents. Attach a completed hazardous waste tag as soon as the first waste is added.
Phase 2: Spill Management
In the event of a spill, the following emergency procedures should be followed:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, use dry cleanup procedures to avoid creating dust.[5] For liquid spills, use an inert absorbent material like sand or silica gel.[2]
-
Collection: Carefully sweep or scoop the contained material into a suitable, closed container for disposal.[2][3][6]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The collected spill material must be disposed of as hazardous waste following the procedures outlined in this document.
Phase 3: Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. Keep it away from incompatible materials such as strong oxidizing agents.[2]
-
Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed and approved chemical waste disposal contractor.[1][2] Provide the contractor with the Safety Data Sheet for a similar compound if a specific one is unavailable.
-
Contaminated Packaging: Dispose of the original, empty container as unused product in the same hazardous waste stream.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Chloro-5-methyl-1H-imidazole
For Immediate Reference: Key Safety and Handling Information
This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-5-methyl-1H-imidazole. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper laboratory conduct. The following procedures are based on the known hazards of similar chemical compounds and are intended to provide a robust framework for safe operation.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure to this potentially hazardous substance. The required PPE is summarized in the table below.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][2][3] | Protects eyes and face from splashes, mists, or fumes of the corrosive substance.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2][4] | Prevents direct skin contact with the chemical, which can cause irritation or burns.[1][5] |
| Body Protection | Chemical-resistant lab coat, apron, or coveralls.[1][6] | Protects skin and clothing from spills and splashes.[1] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases, if ventilation is inadequate.[1][2] | Necessary when there is a potential for inhalation of dust, fumes, or vapors, especially in poorly ventilated areas.[1][2][4] |
| Foot Protection | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills and falling objects. |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4] All personnel must be trained on the specific hazards of the chemical by reviewing the Safety Data Sheet (SDS) for similar compounds.[6]
-
Ventilation : All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][4]
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above before opening the container.
-
Dispensing : When transferring or weighing the chemical, avoid generating dust. Use a scoop or spatula and handle the material gently.
-
Spill Management : In case of a spill, evacuate the area and prevent others from entering. For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[5] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials for absorption. For large spills, contact your institution's environmental health and safety department immediately.
-
Decontamination : After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Clean all contaminated surfaces and equipment.
Disposal Plan:
-
Waste Collection : All waste materials containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage : Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal : Dispose of the hazardous waste through your institution's licensed hazardous waste disposal service.[7] Do not dispose of this chemical down the drain or in regular trash.[7]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
